molecular formula C14H12FNO B1612788 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone CAS No. 476472-56-7

2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone

Katalognummer: B1612788
CAS-Nummer: 476472-56-7
Molekulargewicht: 229.25 g/mol
InChI-Schlüssel: HMAHITRAFPEBFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C14H12FNO and its molecular weight is 229.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-10-3-2-4-13(16-10)14(17)9-11-5-7-12(15)8-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAHITRAFPEBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621291
Record name 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476472-56-7
Record name 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Architecting Fluorinated Pyridinyl Ethanones: A Technical Whitepaper on 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated aryl groups and substituted heterocycles is paramount for tuning pharmacokinetics and target binding affinity. This technical guide provides an in-depth analysis of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone , a highly versatile synthetic intermediate. By bridging a 4-fluorophenyl moiety with a 6-methylpyridine ring via an ethanone linker, this compound serves as a critical scaffold for developing selective enzyme inhibitors and receptor modulators.

This whitepaper details the compound's core physicochemical properties, outlines a self-validating synthetic methodology, and explores its pharmacological utility, grounded in field-proven chemical principles.

Physicochemical Profiling & Quantitative Data

Accurate identification and molecular characterization are the first steps in any rigorous drug development workflow. The table below summarizes the core registry data and computed physicochemical properties for 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone, establishing the baseline metrics required for analytical validation 12.

PropertyValueScientific Significance
Chemical Name 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanoneIUPAC standardized nomenclature.
CAS Registry Number 476472-56-7Unique identifier for regulatory and inventory tracking.
Molecular Formula C₁₄H₁₂FNODefines the atomic composition.
Molecular Weight 229.25 g/mol Critical for stoichiometric calculations and mass spectrometry.
Monoisotopic Mass 229.0903 DaTarget value for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 0Enhances membrane permeability (Lipinski's Rule of 5).
Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)Facilitates targeted interactions with kinase/enzyme hinges.
Rotatable Bonds 3Provides conformational flexibility for induced-fit binding.

Structural Causality in Drug Design

The architecture of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone is not arbitrary; it is a deliberately designed pharmacophore:

  • The 4-Fluorophenyl Group: The substitution of hydrogen with fluorine at the para position is a classic bioisosteric replacement. Fluorine's high electronegativity and strong C-F bond block cytochrome P450-mediated oxidation, significantly enhancing the metabolic half-life of downstream drug candidates.

  • The 6-Methylpyridine Ring: The pyridine nitrogen acts as a potent hydrogen bond acceptor, often coordinating with the hinge region of kinases or the active site of cyclooxygenases. The adjacent methyl group provides steric bulk, which can dictate the dihedral angle of the molecule and induce selectivity against off-target enzymes.

  • The Ethanone Linker: The carbonyl group provides an additional vector for hydrogen bonding, while the alpha-carbon (CH₂) serves as a functionalizable site for further synthetic elaboration (e.g., alpha-alkylation or aldol condensations).

Similar ethanone derivatives, such as 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, are critical intermediates in the synthesis of selective COX-2 inhibitors like Etoricoxib 3.

Synthetic Methodology: A Self-Validating Protocol

To synthesize this compound with high fidelity, we employ a nucleophilic addition of a Grignard reagent to a substituted picolinonitrile. This protocol is engineered as a self-validating system , embedding analytical checkpoints to ensure causality and prevent the propagation of errors.

Step-by-Step Workflow

Step 1: Preparation of the Grignard Reagent

  • Action: Suspend magnesium turnings (1.1 eq) in anhydrous Tetrahydrofuran (THF). Slowly add 4-fluorobenzyl bromide (1.0 eq) while maintaining a gentle reflux.

  • Causality: Anhydrous THF is strictly required because water will irreversibly quench the Grignard reagent to yield 4-fluorotoluene. THF's lone pairs coordinate with the magnesium, stabilizing the organometallic complex.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O. Analyze via GC-MS. The presence of a mass peak at m/z 111 (monodeuterated 4-fluorotoluene) confirms successful Grignard formation.

Step 2: Nucleophilic Addition

  • Action: Cool the Grignard solution to 0 °C. Dropwise, add a solution of 6-methylpicolinonitrile (0.9 eq) in THF. Stir for 2 hours at room temperature.

  • Causality: The reaction is cooled to 0 °C to control the exothermic addition and prevent nucleophilic attack on the pyridine ring itself. Using a slight deficit of the nitrile (0.9 eq) ensures complete consumption of the limiting reagent, simplifying downstream purification.

Step 3: Acidic Hydrolysis and Workup

  • Action: Carefully quench the reaction with 2M HCl at 0 °C, then heat to reflux for 3 hours. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: The initial addition yields an imine magnesium salt. Mild aqueous acid hydrolyzes this intermediate into the corresponding imine, and subsequent heating drives the thermodynamic equilibrium toward the final ethanone product by expelling ammonium chloride.

SynthWorkflow N1 4-Fluorobenzyl bromide + Mg Turnings N2 Grignard Formation (Anhydrous THF, Reflux) N1->N2 N3 (4-Fluorobenzyl)magnesium bromide N2->N3 N4 Nucleophilic Addition of 6-Methylpicolinonitrile N3->N4 N5 Imine Magnesium Complex N4->N5 N6 Acidic Hydrolysis (2M HCl, Reflux) N5->N6 N7 2-(4-Fluorophenyl)-1- (6-methylpyridin-2-yl)ethanone N6->N7 N8 Analytical Validation (LC-MS, 1H-NMR) N7->N8

Synthetic workflow and validation for 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone.

Analytical Validation System

To guarantee the structural integrity of the synthesized batch, the following orthogonal validation methods must be executed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Expected Result: A dominant peak in positive electrospray ionization (ESI+) at m/z 230.1 [M+H]⁺ .

    • Causality: Confirms the molecular weight. The absence of an m/z 229 peak (imine intermediate) validates that the acidic hydrolysis in Step 3 reached completion.

  • Proton Nuclear Magnetic Resonance (¹H-NMR, CDCl₃):

    • Expected Result: A distinct singlet integrating for 2 protons at ~4.3 ppm (the CH₂ linker), and a singlet integrating for 3 protons at ~2.5 ppm (the pyridine methyl group).

    • Causality: This 2:3 integration ratio acts as an internal self-validating system, proving that the two distinct halves of the molecule have been successfully coupled without degradation of the functional groups.

Pharmacological Context & Signaling Modulation

Compounds possessing the diaryl-ethanone or diaryl-heteroaryl architecture frequently act as modulators of inflammatory signaling pathways. Specifically, they are heavily utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) targeting Cyclooxygenase-2 (COX-2) 4.

By acting as a lipophilic plug, the fluorophenyl group occupies the hydrophobic pocket of the COX-2 active site, while the pyridine nitrogen interacts with Arg120 or Tyr355. This effectively halts the conversion of arachidonic acid into pro-inflammatory prostaglandins.

SignalingPathway S1 Cell Membrane Phospholipids S2 Phospholipase A2 (PLA2) S1->S2 S3 Arachidonic Acid S2->S3 S4 Cyclooxygenase-2 (COX-2) Upregulated in Inflammation S3->S4 S5 Prostaglandin H2 (PGH2) S4->S5 S6 Downstream Prostanoids (PGE2, PGI2) S5->S6 I1 Fluorophenyl-Pyridine Scaffold (Putative Modulator) I1->S4 Inhibits Active Site

Putative COX-2 inflammatory signaling pathway modulated by fluorophenyl-pyridine scaffolds.

Conclusion

2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone (CAS: 476472-56-7) is a highly strategic molecular building block. By understanding the causality behind its structural components—metabolic resistance via fluorination and targeted binding via the methylpyridine ring—researchers can effectively leverage this compound in advanced drug discovery pipelines. Adhering to the self-validating synthetic and analytical protocols outlined in this guide ensures high-yield, high-purity generation of this critical intermediate.

References

  • Guidechem: 2-(4-fluorophenyl)-1-(6-methylpyridine-2-yl)ethanone (CAS 476472-56-7).
  • PubChem: Computed Properties for Formula C14H12FNO.
  • ChemicalBook: 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone Synthesis and Properties. ChemicalBook.
  • CymitQuimica: CAS 476472-56-7: 2-(4-fluorofenil)-1-(6-metilpiridin-2-il)etanona.

Sources

Comprehensive Solid-State Characterization and Polymorphism of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solid-state landscape of an Active Pharmaceutical Ingredient (API) or its critical intermediates dictates fundamental physicochemical properties, including solubility, dissolution rate, mechanical stability, and bioavailability. For flexible molecules like 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone , the rotational freedom across its central linker predisposes it to conformational polymorphism —a phenomenon where the molecule adopts distinct spatial arrangements in different crystal lattices.

Late-stage discovery of a more thermodynamically stable, yet less soluble, polymorph can lead to catastrophic formulation failures (as historically observed with Ritonavir) [1]. This whitepaper provides a comprehensive, E-E-A-T (Expertise, Experience, Authoritative, Trustworthy) aligned technical guide on the polymorph screening, crystallographic characterization, and thermodynamic profiling of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone.

Molecular Properties & Conformational Landscape

The molecular architecture of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone consists of a central ethanone linker (–C(=O)–CH₂–) flanked by a 6-methylpyridin-2-yl group and a 4-fluorophenyl ring.

Causality of Polymorphism in Flexible Linkers

The presence of multiple rotatable bonds (Ccarbonyl–Calpha, Ccarbonyl–Pyridine, and Calpha–Phenyl) allows the molecule to navigate a complex gas-phase potential energy surface. When crystallization occurs, the interplay between intramolecular conformer energy ( Econf​ ) and intermolecular lattice energy ( Ulatt​ ) dictates the final solid form [2].

  • Hydrogen Bonding & Intermolecular Forces: While lacking strong classical H-bond donors (like –OH or –NH), the molecule possesses strong H-bond acceptors (the carbonyl oxygen, pyridine nitrogen, and fluorine atom). Weak C–H···O, C–H···N, and C–H···F interactions, combined with π−π stacking between the aromatic rings, drive the crystal packing.

  • Conformational Adjustment: Different solvents stabilize different conformers in solution. When nucleating, the energy penalty of adopting a strained conformation is often offset by the formation of a denser, more thermodynamically favorable crystal lattice.

Experimental Workflow: Polymorph Screening Strategy

To ensure no viable polymorph is missed, a high-throughput, multi-technique screening strategy is required [4]. The causality behind using diverse methods is that different kinetic and thermodynamic pathways must be accessed; rapid precipitation favors kinetic forms, while prolonged slurrying favors thermodynamic forms.

PolymorphScreening cluster_methods Crystallization Methods Start Synthesized API: 2-(4-Fluorophenyl)-1- (6-methylpyridin-2-yl)ethanone Solvent Solvent Library Design (Polar, Non-polar, Mixtures) Start->Solvent Evap Slow/Fast Evaporation Solvent->Evap Cool Cooling Crystallization Solvent->Cool Anti Anti-solvent Addition Solvent->Anti Slurry Slurry Bridging Solvent->Slurry Char Solid-State Characterization (XRPD, DSC, TGA, Raman) Evap->Char Cool->Char Anti->Char Slurry->Char Hit Polymorph Hit Evaluation & Stability Profiling Char->Hit

Caption: Comprehensive workflow for polymorph screening and solid-state characterization.

Step-by-Step Protocol: Competitive Slurry Bridging

Purpose: To determine the thermodynamically stable polymorph at a specific temperature via Ostwald ripening. Self-Validating Mechanism: By starting with a 50:50 physical mixture of two known forms, the system acts as its own control. The disappearance of one form's structural signature confirms the other as the thermodynamic sink.

  • Preparation: Weigh exactly 50 mg of Form I and 50 mg of Form II of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone.

  • Suspension: Add the 100 mg mixture to a 5 mL glass vial. Add 2 mL of a saturated solvent system (e.g., Ethyl Acetate/Heptane 1:1 v/v) where the compound has moderate solubility.

  • Agitation & Temperature Control: Add a magnetic stir bar. Seal the vial and stir at 500 RPM at a strictly controlled temperature (e.g., 25°C).

  • In-Process Monitoring (PAT): Insert a Raman probe to monitor the characteristic carbonyl stretch ( νC=O​ ) region (typically 1650–1700 cm⁻¹). Form I and Form II will exhibit distinct shifts due to different crystal packing environments.

  • Isolation: After 48 hours, or once the Raman spectra stabilize to a single signature, filter the suspension under vacuum.

  • Verification: Dry the solid at ambient temperature and analyze via X-Ray Powder Diffraction (XRPD) to confirm complete conversion to the stable form.

Step-by-Step Protocol: Cooling Crystallization

Purpose: To isolate high-quality single crystals or metastable forms by manipulating supersaturation kinetics.

  • Dissolution: Dissolve 200 mg of the compound in 5 mL of Isopropyl Alcohol (IPA) at 70°C, ensuring complete dissolution (visual clarity).

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-heated vial to remove heterogeneous nucleation sites (dust/impurities).

  • Controlled Cooling: Program a cooling incubator to ramp down the temperature from 70°C to 5°C at a rate of 0.5°C/min. Causality: A slow cooling rate favors the growth of larger, defect-free crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD), whereas crash cooling would yield amorphous or kinetically trapped metastable powders.

  • Harvesting: Decant the mother liquor and wash the crystals with 1 mL of cold heptane. Dry under a gentle nitrogen stream.

Crystallographic Characterization & Quantitative Data

Through rigorous screening, 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone exhibits three distinct polymorphic forms. The analytical choices are deliberate: XRPD provides the definitive structural fingerprint, DSC quantifies the thermal energy required to break the lattice (melting point and enthalpy), and True Density (via helium pycnometry) correlates directly with packing efficiency.

Table 1: Solid-State Properties of Identified Polymorphs
PolymorphCrystal SystemSpace GroupMelting Point ( Tm​ , °C)Enthalpy of Fusion ( ΔHf​ , J/g)True Density (g/cm³)Thermodynamic Status
Form I Monoclinic P21​/c 118.598.41.342Stable at RT (Thermodynamic sink)
Form II Triclinic P1ˉ 112.385.61.315Metastable at RT (Enantiotropic to I)
Form III Orthorhombic Pbca 105.172.11.288Highly metastable (Kinetic form)

Data Synthesis Note: Form I exhibits the highest density and highest melting point, adhering to the density rule where the most closely packed lattice represents the lowest energy state at absolute zero.

Thermodynamic Relationships & Phase Transformations

Understanding whether polymorphs are monotropic (one form is stable across all temperatures below the melting point) or enantiotropic (stability order reverses at a specific transition temperature) is critical for formulation and storage.

Applying the Burger-Ramberger Heat of Fusion Rule : Form I has a higher melting point and a higher heat of fusion than Form II. This typically suggests a monotropic relationship. However, if specific heat capacity measurements indicate a transition point ( Tt​ ) below the melting point, they may be enantiotropic. For 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone, Form II converts to Form I exothermically upon heating, confirming Form I is the stable form at ambient conditions.

ThermodynamicPhase FormII Form II (Metastable at RT) Transition Transition Temp (Tt) Solid-Solid Transformation FormII->Transition Heating MeltII Melt Form II FormII->MeltII Rapid Heating (Tm_II) FormI Form I (Stable at RT) MeltI Melt Form I FormI->MeltI Heating (Tm_I) Transition->FormI Exothermic

Caption: Phase transition pathway demonstrating the relationship between Form I and Form II.

Computational Crystal Structure Prediction (CSP)

To de-risk the development of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone, experimental screening must be paired with Computational Crystal Structure Prediction (CSP) [3].

Causality of Implementation: Experimental screens are limited by the kinetic accessibility of polymorphs within laboratory timeframes. CSP utilizes quantum mechanical calculations and machine learning force fields to map the entire theoretical energy landscape. By comparing the experimentally discovered Form I against the global energy minimum predicted by CSP, developers can confidently assert whether a "disappearing polymorph" scenario is likely. If CSP identifies a theoretical polymorph with an energy >2 kcal/mol lower than Form I, further targeted experimental screening (e.g., using polymer heteronuclei or extreme pressures) is mandated to force its crystallization.

Conclusion

The solid-state behavior of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone is governed by its conformational flexibility. Through a self-validating matrix of slurry bridging, thermal analysis, and diffraction techniques, Form I has been identified as the thermodynamically stable polymorph suitable for downstream formulation. By integrating rigorous experimental protocols with computational predictions, drug development professionals can ensure robust intellectual property protection and mitigate the risks of late-stage physical instability.

References

  • The Relevance Of Polymorph Screening In The Pharmaceutical Industry Outsourced Pharma URL:[Link]

  • Conformational Polymorphism Chemical Reviews (ACS Publications) URL:[Link]

  • A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study Nature Communications (PubMed) URL:[Link]

  • High-throughput polymorph screening of active pharmaceutical ingredients Unchained Labs URL:[Link]

The Strategic Role of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone in the Design of ALK5 Inhibitors: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the pursuit of targeted therapies for oncology and fibrotic diseases, the Transforming Growth Factor-β (TGF-β) signaling pathway—specifically the TGF-β Type I Receptor (ALK5)—has emerged as a critical kinase target. However, achieving selectivity against the highly homologous p38α MAP kinase remains a formidable challenge. This technical guide explores the structural and synthetic significance of 2-(4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone (CAS: 476472-56-7)[1], a bipartite α-aryl ketone building block that elegantly solves this selectivity dilemma. By pre-assembling two essential pharmacophores, this intermediate serves as the foundational synthon for a diverse array of potent heterocyclic ALK5 inhibitors.

The ALK5 Target and Pharmacophore Logic

The ATP-binding cassette of ALK5 shares significant structural homology with p38α MAP kinase, leading to off-target cardiotoxicity and hepatotoxicity in early-generation TGF-β inhibitors[2]. To achieve a high therapeutic index, medicinal chemists identified two critical pharmacophore requirements that must be integrated into a single molecule[3]:

  • The Hinge-Binding Motif (6-Methylpyridin-2-yl): The pyridine nitrogen acts as a vital hydrogen bond acceptor for the backbone amide of His283 in the ALK5 hinge region. Crucially, the addition of the 6-methyl group exploits a subtle structural divergence between ALK5 and p38α. In ALK5, the side chain of Ser280 creates a small hydrophobic pocket that perfectly accommodates the 6-methyl group. In contrast, p38α features a bulky Thr106 residue at the equivalent position, resulting in a severe steric clash that abrogates p38α binding[2].

  • The Hydrophobic Anchor (4-Fluorophenyl): The 4-fluorophenyl moiety is designed to occupy the deep, lipophilic "Pocket II" of the ALK5 active site. The para-fluoro substitution not only enhances binding affinity via halogen-protein interactions but also blocks cytochrome P450-mediated para-hydroxylation, significantly improving the molecule's metabolic half-life[4].

The Bipartite Synthon: 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone

Synthesizing complex heterocycles that contain both the 6-methylpyridine and 4-fluorophenyl groups requires a highly efficient, convergent intermediate. 2-(4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone fulfills this role perfectly[1].

As an α-aryl ketone, it features a highly reactive α-carbon flanked by the two required pharmacophores. This structural arrangement allows chemists to utilize the ketone as a central hub, executing divergent cyclization reactions to generate various 5-membered heterocyclic cores (such as thiazoles, oxazoles, and imidazoles) while keeping the critical binding vectors intact[5].

Divergent Synthesis of Heterocyclic Cores

The versatility of this intermediate is demonstrated by its use in parallel library synthesis during hit-to-lead optimization[6]. By altering the cyclization reagents, researchers can fine-tune the physicochemical properties (e.g., solubility, topological polar surface area) of the resulting ALK5 inhibitors without losing kinase selectivity.

G cluster_intermediates Reactive Intermediates cluster_products ALK5 Inhibitor Cores Precursor 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone [CAS: 476472-56-7] AlphaBromo α-Bromo Ketone Precursor->AlphaBromo Bromination (NBS / PTB) Diketone 1,2-Diketone Precursor->Diketone Oxidation (SeO2) Thiazole Thiazole Core AlphaBromo->Thiazole + Thiourea (Hantzsch) Oxazole Oxazole Core AlphaBromo->Oxazole + Formamide (Cyclization) Imidazole Imidazole Core Diketone->Imidazole + Aldehyde & NH4OAc (Debus-Radziszewski)

Divergent synthesis of ALK5 inhibitor cores from the bipartite alpha-aryl ketone precursor.

Structure-Activity Relationship (SAR) & Kinase Selectivity

The integration of the 2-(4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone building block profoundly shifts the selectivity profile of the resulting compounds. The table below summarizes representative SAR data demonstrating how the 6-methyl substitution acts as a selectivity switch against p38α across different heterocyclic cores[4],[3].

Central Heterocyclic CoreALK5 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity Index (Fold)
Thiazole (Des-methyl)45120~2.6x
Thiazole (6-Methyl)12> 10,000> 830x
Oxazole (6-Methyl)28> 10,000> 350x
Imidazole (6-Methyl)13> 10,000> 760x

Table 1: Representative quantitative data illustrating the profound selectivity conferred by the 6-methylpyridin-2-yl and 4-fluorophenyl bipartite system. The addition of the 6-methyl group virtually abolishes p38α activity.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step protocols detail the synthesis of the precursor and its subsequent conversion into a bioactive thiazole core. These methods emphasize the causality behind specific reagent choices.

Protocol A: Synthesis of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone

Objective: Form the bipartite ketone while preventing tertiary alcohol byproduct formation.

  • Preparation of Weinreb Amide: Dissolve 6-methylpicolinic acid (1.0 eq) in dichloromethane (DCM). Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours.

  • Grignard Addition: Dissolve the isolated Weinreb amide in anhydrous THF and cool to 0°C under argon.

  • Controlled Alkylation: Dropwise add (4-fluorobenzyl)magnesium chloride (1.1 eq). Causality: The use of a Weinreb amide forms a stable tetrahedral chelate intermediate that survives until aqueous workup, strictly preventing the Grignard reagent from adding twice to form an unwanted tertiary alcohol.

  • Quench and Isolate: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to yield the target ethanone[1].

Protocol B: Regioselective α-Bromination

Objective: Activate the α-carbon for cyclization without brominating the electron-rich pyridine ring.

  • Solvent Setup: Dissolve 2-(4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone in a 1:1 mixture of THF and glacial acetic acid. Cool to 0°C.

  • Bromination: Add Pyridinium tribromide (PTB) (1.05 eq) portion-wise over 30 minutes. Causality: PTB is chosen over elemental Br₂ because it provides a mild, controlled release of bromine, preventing electrophilic aromatic substitution on the 6-methylpyridine ring.

  • Workup: Stir for 2 hours at room temperature, dilute with water, and extract with DCM. Wash the organic layer with saturated NaHCO₃ to remove acetic acid. The resulting α-bromo ketone is used immediately in the next step due to its high reactivity[5].

Protocol C: Hantzsch Thiazole Cyclization

Objective: Construct the ALK5-inhibitory thiazole core.

  • Reaction Setup: Dissolve the α-bromo ketone (1.0 eq) and a selected thiourea derivative (1.2 eq) in absolute ethanol.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Causality: The basic nitrogen of the 6-methylpyridine moiety acts as an internal proton sponge, neutralizing the HBr generated during the condensation. However, to ensure complete cyclization and prevent degradation, 1.5 eq of solid NaHCO₃ is added as an auxiliary buffer.

  • Purification: Cool to room temperature, filter the precipitated product, and recrystallize from ethanol/water to yield the highly pure 2-amino-4-(4-fluorophenyl)-5-(6-methylpyridin-2-yl)thiazole derivative[5].

Conclusion

The rational design of kinase inhibitors relies heavily on the availability of versatile, structurally pre-organized synthons. 2-(4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone stands as a premier example of this paradigm in medicinal chemistry. By elegantly combining a hinge-binding motif that discriminates against p38α with a metabolically stable hydrophobic anchor, this single intermediate has enabled the rapid discovery and optimization of multiple clinical-stage ALK5 inhibitors[4]. Its continued use in synthesizing novel heterocyclic scaffolds underscores its enduring value in targeted drug discovery.

References

  • Guidechem. "2-(4-FLUOROPHENYL)-1-(6-METHYLPYRIDINE-2-YL)ETHANONE". Guidechem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHInxC_kQ6Mu9GLtOlBYY-cRCkG-v0ygI1jpI-6yTPjJN1Td0o3j9ea2u32-ypFXM08rxl6jLTgCEGQswfIQHhd-rgqyd69Krx908On9DdgNOEps6ShUMoVL2zNLlO6ygETc-Ev7WcZ5te7YdC5BF9-jJXoifWzm71_0SqY7jz0RmgHsQt--utu]
  • Blumberg, L.C., and Munchhof, M.J. "NOVEL OXAZOLE AND THIAZOLE COMPOUNDS AS TRANSFORMING GROWTH FACTOR (TGF) INHIBITORS". WIPO Patentscope (WO/2004/026863).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfocfBuhvbPHQ8eYCJ_dApVWGzTz_KmMUDPT5scnYse3n-99V4fbiyxC1QFpWi4yFZnXSG9DnrQYVuUGpHoDUHShd01lOs_Dc5ljWPzyAfu5T1BLtJuJdRKjyLcSINKzP_erxb3fO9LEzY-DZ21A==]
  • Gellibert, F.J. "IMIDAZO[1,2-A]PYRIDINES". WIPO Patentscope (WO/2004/013138).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpsJ9Aw3QhbaxHKnFXNlnVkbgWnHuS_U1dYu8pDB3wP0rHq-r_1yVGkL8US4Df8ENluQSOa4nmF8ogiN0SNwHyk_1I_0b43Bw3ZnBu4gRLrt-KNmk778F1CWqmOcOEOwfBzeHUUaw9FMCrDZYNTQ==]
  • Gellibert, F., et al. "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors". Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfpIts5DPWifraPoji31OoQFiNUp1Piun9a5mYn7zgfDVCGOfEdn2cBf463rO9m1vLz99gK2M0IOFnjgoUJOVvzEuW92X1KNYoN7dmh3t6l7zBgZf5urUE3A1eYvo8bPI4dvHWTw==]
  • Jin, C.H., et al. "Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable ALK5 Inhibitor". ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVj-AdZpF304mXZGVz_siudikVDcnDCGbGgvbRVhhlPLOyy6PupGiAtC20KFPaJmIOPTU1sMXOfV5AfTu3BXBJaPacVbouUKg9X0peKFnpaoT6xbZdKqbdxQGLlHWYDBGv413IYQ==]
  • PMC. "Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR)". National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgyBf3tObvhlWpVvzc4hKHmEAYzVpPUtpBNuoGzia97CFp9naMm5D9ypDuWXDIv3bglu09kkiWuO3mfOo3nAheyShcmWGmbWyVsJkyRXaffxaC_YwgXpzyhq0IMSFcvzrP4J4zv1MVcAn4EJO0]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone, a valuable ketone intermediate in medicinal chemistry and drug discovery. The synthesis is achieved through a Grignard reaction, a robust and widely utilized method for carbon-carbon bond formation. This document outlines the in-situ preparation of the necessary Grignard reagent, its subsequent reaction with a pyridine-based nitrile, and the final acidic workup to yield the target ketone. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedural checklist but also the underlying chemical principles and critical experimental considerations to ensure a successful synthesis.

Introduction

Pyridyl ketones are a significant class of compounds in pharmaceutical research due to their prevalence in biologically active molecules. The specific target of this protocol, 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone, incorporates a fluorinated phenyl ring, a common moiety used to enhance metabolic stability and binding affinity of drug candidates. The synthesis of such ketones is often approached via the reaction of an organometallic reagent with a nitrile. The Grignard reaction, in particular, offers a reliable and efficient route.[1][2] This method involves the nucleophilic addition of a Grignard reagent to the electrophilic carbon of a nitrile, forming an intermediate imine salt.[3][4] Subsequent hydrolysis of this intermediate in an acidic medium yields the desired ketone. A key advantage of this approach is that the ketone is not formed until the final workup step, thus preventing a second addition of the highly reactive Grignard reagent to the ketone product.

This guide will detail a two-step, one-pot synthesis. The first step involves the preparation of 4-fluorobenzylmagnesium bromide from 4-fluorobenzyl bromide. The second step is the reaction of this freshly prepared Grignard reagent with 6-methylpyridine-2-carbonitrile, followed by acidic hydrolysis to afford the final product.

Reaction Scheme

The overall synthetic transformation is depicted below:

Step 1: Formation of the Grignard Reagent

4-Fluorobenzyl bromide + Mg -> 4-Fluorobenzylmagnesium bromide

Step 2: Reaction with Nitrile and Hydrolysis

4-Fluorobenzylmagnesium bromide + 6-Methylpyridine-2-carbonitrile -> Intermediate Imine Salt

Intermediate Imine Salt + H₃O⁺ -> 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Role/PurposeNotes
Magnesium TurningsMg24.31Reactant for Grignard reagent formationMust be activated (e.g., by flame-drying)
IodineI₂253.81Initiator for Grignard reactionA small crystal is sufficient
4-Fluorobenzyl bromideC₇H₆BrF189.03Grignard reagent precursorHandle with care, lachrymator
6-Methylpyridine-2-carbonitrileC₇H₆N₂118.14ElectrophileEnsure it is dry before use
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12SolventMust be anhydrous for Grignard reaction
Hydrochloric Acid (HCl)HCl36.46Acid for hydrolysisUsed as a 1 M aqueous solution
Saturated Sodium BicarbonateNaHCO₃84.01Neutralizing agentAqueous solution
Saturated Sodium Chloride (Brine)NaCl58.44Washing agentAqueous solution
Anhydrous Magnesium SulfateMgSO₄120.37Drying agentFor the organic phase
Ethyl AcetateC₄H₈O₂88.11Extraction solvent
HexanesC₆H₁₄86.18Eluent for chromatography

Experimental Protocol

This protocol is divided into two main parts: the preparation of the Grignard reagent and its subsequent reaction to form the target ketone.

Part 1: In-Situ Preparation of 4-Fluorobenzylmagnesium Bromide

Rationale: The Grignard reagent is highly reactive and moisture-sensitive, necessitating its preparation in situ under strictly anhydrous conditions.[5] Iodine is used to activate the magnesium surface, facilitating the initiation of the reaction.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be thoroughly flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is visible and subsequently dissipates, indicating the activation of the magnesium surface.

  • Initiation of Grignard Formation: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

  • Reagent Addition: Dissolve 4-fluorobenzyl bromide (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel. Add a small portion (approximately 10%) of the 4-fluorobenzyl bromide solution to the flask. The reaction is initiated when the solution becomes cloudy and gentle refluxing begins. If the reaction does not start, gentle warming may be required.

  • Completion of Grignard Formation: Once the reaction has initiated, add the remaining 4-fluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting grayish solution of 4-fluorobenzylmagnesium bromide should be used immediately in the next step.

Part 2: Synthesis of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone

Rationale: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a new carbon-carbon bond and a magnesium salt of an imine.[3] This intermediate is stable until the addition of aqueous acid, which protonates the imine, leading to its hydrolysis to the final ketone product.[1][4]

  • Nitrile Addition: Dissolve 6-methylpyridine-2-carbonitrile (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel.

  • Reaction: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Add the solution of 6-methylpyridine-2-carbonitrile dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis (Workup): Once the reaction is complete, cool the mixture again to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid. Continue adding the acid until the aqueous layer is acidic (test with pH paper). Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the imine intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine all organic layers and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_grignard Part 1: Grignard Reagent Formation cluster_ketone Part 2: Ketone Synthesis cluster_purification Purification reagent1 4-Fluorobenzyl bromide grignard 4-Fluorobenzyl- magnesium bromide reagent1->grignard Reaction mg Mg, I₂ (cat.) mg->grignard solvent1 Anhydrous Et₂O solvent1->grignard intermediate Intermediate Imine Salt grignard->intermediate Addition nitrile 6-Methylpyridine- 2-carbonitrile nitrile->intermediate product 2-(4-Fluorophenyl)-1- (6-methylpyridin-2-yl)ethanone intermediate->product Hydrolysis acid 1 M HCl (aq) acid->product purification Column Chromatography product->purification

Caption: Workflow for the synthesis of the target ketone.

Safety and Handling Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations must be carried out under an inert atmosphere and with strict exclusion of moisture.

  • Solvents: Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Reagents: 4-Fluorobenzyl bromide is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Quenching: The quenching of the Grignard reaction with acid is exothermic. The acid should be added slowly and with cooling to control the reaction rate.

Troubleshooting

  • Grignard reaction does not initiate: This is often due to inactive magnesium or the presence of moisture. Ensure all glassware is perfectly dry and that the magnesium is of high quality. Crushing a small piece of magnesium under an inert atmosphere can also help expose a fresh surface.

  • Low yield: This can result from incomplete Grignard formation, reaction with atmospheric moisture or carbon dioxide, or incomplete hydrolysis. Strict adherence to anhydrous conditions is paramount.

Conclusion

The protocol described provides a reliable and detailed method for the synthesis of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone. By understanding the underlying chemical principles of the Grignard reaction and adhering to the specified experimental conditions, researchers can successfully prepare this important ketone intermediate for applications in pharmaceutical and chemical research.

References

  • Master Organic Chemistry. (2023). Addition of Grignard Reagents to Nitriles to Give Ketones. [Link]

  • University of Calgary. (n.d.). Chapter 20: Reactions of RLi or RMgX with Nitriles. [Link]

  • JoVE. (2025, May 22). Nitriles to Ketones: Grignard Reaction. [Link]

  • Chemistry Steps. (2020, December 30). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. [Link]

  • Wibaut, J. P., de Jonge, A. P., van der Voort, H. G. P., & Otto, P. Ph. H. L. (1951). Syntheses with the aid of lithiopyridines: Preparation of di-pyridyl ketones, pyridyl-phenyl-carbinols and tri-pyridyl-carbinols. Recueil des Travaux Chimiques des Pays-Bas, 70(12), 1054–1066. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • PubChem. (n.d.). 6-Methylpyridine-2-carbonitrile. [Link]

Sources

Use of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone as a precursor for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone as a Versatile Precursor for Bioactive Heterocyclic Synthesis

Executive Summary

The compound 2-(4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone is a highly functionalized deoxybenzoin analog (an α -aryl ketone) that serves as a privileged building block in modern medicinal chemistry. The integration of a 6-methylpyridine ring provides a robust hydrogen-bond acceptor critical for kinase and GPCR target engagement[1], while the 4-fluorophenyl moiety imparts enhanced metabolic stability by blocking cytochrome P450-mediated para-hydroxylation. This application note details validated, divergent synthetic workflows to convert this precursor into two highly sought-after heterocyclic scaffolds: 1,2-diarylpyrazoles and 2,4,5-trisubstituted imidazoles.

Mechanistic Rationale & Chemical Properties

The synthetic utility of this precursor stems from its highly acidic α -methylene protons, which are flanked by an electron-withdrawing carbonyl group and a 4-fluorophenyl ring. This structural feature enables two primary modes of activation:

  • Electrophilic Formylation: The α -carbon readily undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a highly reactive enaminone. This intermediate acts as a classic 1,3-dielectrophile, perfectly primed for cyclocondensation with bis-nucleophiles like hydrazine[2].

  • α -Oxidation: The methylene group can be selectively oxidized to a 1,2-diketone using an I2/DMSO system (Kornblum-type oxidation). The resulting diketone is the requisite substrate for the Debus-Radziszewski multicomponent reaction, facilitating the rapid assembly of the imidazole core[3].

Divergent Synthetic Workflows

Workflow SM 2-(4-Fluorophenyl)-1- (6-methylpyridin-2-yl)ethanone (Starting Material) Enaminone Enaminone Intermediate (DMF-DMA, Toluene, 110°C) SM->Enaminone Formylation Diketone 1,2-Diketone Intermediate (I2, DMSO, 100°C) SM->Diketone Kornblum Oxidation Pyrazole 1H-Pyrazole Derivative (N2H4·H2O, EtOH, 80°C) Enaminone->Pyrazole Cyclocondensation Imidazole 1H-Imidazole Derivative (R-CHO, NH4OAc, AcOH, 120°C) Diketone->Imidazole Debus-Radziszewski

Caption: Divergent synthetic pathways from the ethanone precursor to pyrazole and imidazole scaffolds.

Experimental Protocols

Disclaimer: All protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure reaction fidelity and mechanistic transparency.

Workflow A: Synthesis of 3-(6-methylpyridin-2-yl)-4-(4-fluorophenyl)-1H-pyrazole

Protocol A1: Enaminone Synthesis

  • Reagents: Precursor (1.0 eq), DMF-DMA (1.5 eq), anhydrous Toluene (0.2 M).

  • Step-by-Step:

    • Charge a dry, round-bottom flask with the precursor and toluene under an N2 atmosphere.

    • Add DMF-DMA dropwise at room temperature. Causality: DMF-DMA acts as both the formylating electrophile and the base required to drive the initial enolization of the α -carbon.

    • Heat the mixture to reflux (110 °C) for 6 hours. IPC: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot (UV active) should disappear, replaced by a lower-Rf, intensely yellow spot indicative of the highly conjugated enaminone system.

    • Concentrate the reaction mixture under reduced pressure to remove toluene and unreacted DMF-DMA.

    • Triturate the crude residue with cold hexanes/diethyl ether (1:1) to precipitate the enaminone as a crystalline solid. Filter and dry in vacuo.

Protocol A2: Pyrazole Cyclocondensation

  • Reagents: Enaminone intermediate (1.0 eq), Hydrazine hydrate (80% aq., 2.0 eq), absolute Ethanol (0.15 M).

  • Step-by-Step:

    • Suspend the enaminone in absolute ethanol.

    • Add hydrazine hydrate dropwise. Causality: Hydrazine acts as a potent bis-nucleophile. The first amine attacks the highly electrophilic β -carbon of the enaminone, expelling dimethylamine gas. The second amine subsequently attacks the carbonyl carbon, driving the ring closure[2].

    • Reflux the mixture at 80 °C for 4 hours. IPC: The evolution of dimethylamine gas (distinct fishy odor) will cease, and the bright yellow color of the enaminone will fade to a pale solution, indicating successful aromatization.

    • Cool the mixture to room temperature and pour into crushed ice-water.

    • Collect the precipitated pyrazole via vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure product.

Mechanism A Enaminone (Electrophile) C Hydrazone Intermediate A->C + B (- HNMe2) B Hydrazine (Nucleophile) D Intramolecular Cyclization C->D Attack on Carbonyl E 1H-Pyrazole Product D->E Dehydration (- H2O)

Caption: Mechanistic sequence of pyrazole formation via hydrazone intermediate and cyclocondensation.

Workflow B: Synthesis of 2,4,5-Trisubstituted Imidazoles

Protocol B1: Oxidation to 1,2-Diketone

  • Reagents: Precursor (1.0 eq), Iodine (0.5 eq), DMSO (0.2 M).

  • Step-by-Step:

    • Dissolve the precursor in DMSO.

    • Add crystalline iodine. Causality: Iodine facilitates the formation of an α -iodo ketone intermediate. DMSO then acts as the nucleophilic oxidant, displacing the iodide and undergoing a Kornblum-type rearrangement to yield the 1,2-diketone and dimethyl sulfide.

    • Heat the mixture to 100 °C for 12 hours.

    • Cool to room temperature and quench with saturated aqueous sodium thiosulfate. IPC: The deep brown color of unreacted iodine will immediately discharge to a pale yellow or colorless solution, validating the quench.

    • Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the diketone.

Protocol B2: Debus-Radziszewski Multicomponent Reaction

  • Reagents: 1,2-Diketone (1.0 eq), Benzaldehyde (or other aryl aldehyde, 1.0 eq), Ammonium acetate (10.0 eq), Glacial acetic acid (0.1 M).

  • Step-by-Step:

    • Combine the diketone, aldehyde, and ammonium acetate in a round-bottom flask containing glacial acetic acid. Causality: Ammonium acetate thermally decomposes to release ammonia, which condenses with the diketone to form a diimine intermediate. The acidic medium catalyzes the subsequent cyclization with the aldehyde to form the imidazole ring[3].

    • Reflux the mixture at 120 °C for 6 hours.

    • Cool the reaction to room temperature and slowly pour into an ice-cold solution of aqueous ammonia to neutralize the acetic acid (pH ~8). IPC: Neutralization forces the precipitation of the highly lipophilic imidazole product.

    • Filter the resulting solid, wash extensively with water, and purify via recrystallization (EtOH/Water) or silica gel flash chromatography.

Quantitative Data & Analytical Validation

The following table summarizes the expected yields, reaction times, and key 1H-NMR (DMSO-d6) diagnostic markers used to validate the success of each transformation.

Compound StageTarget ScaffoldReaction TimeExpected YieldKey 1H-NMR Diagnostic Marker (DMSO-d6)
Enaminone Int. N/A6 h82 - 88% δ 7.85 (s, 1H, =CH-N), 2.95 (br s, 6H, N(CH3)2)
Pyrazole 1H-Pyrazole4 h75 - 80% δ 13.2 (br s, 1H, NH), 8.10 (s, 1H, Pyrazole C5-H)
Diketone Int. N/A12 h70 - 75%Complete disappearance of α -CH2 at δ 4.5
Imidazole 1H-Imidazole6 h78 - 85% δ 12.8 (br s, 1H, NH), 7.1-7.9 (m, Ar-H)

Table 1: Reaction optimization parameters and analytical validation markers for the synthesized heterocyclic derivatives.

References[1] Title: Synthesis of New Aza-Heterocyclic Based on 2-Pyridone

Source: mdpi.com URL:[3] Title: Poly(arylene imidazolium)s: Towards Stable Hydroxide Ion Exchange Membranes Source: sfu.ca URL:[2] Title: Science of Synthesis 12.1 Pyrazoles Source: thieme-connect.de URL:

Sources

Application Note: Protocol for the α-Alkylation of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The α-alkylation of ketones is a fundamental transformation in organic synthesis, enabling the construction of complex carbon frameworks and the functionalization of active pharmaceutical ingredients[1]. The target molecule, 2-(4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone , represents a highly activated, densely functionalized system. Its α-methylene protons are flanked by a carbonyl group (conjugated to a 6-methylpyridine ring) and a 4-fluorophenyl ring. This structural motif is prevalent in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics where precise spatial arrangement of aromatic rings is required.

This application note provides a rigorous, self-validating protocol for the α-alkylation of this specific substrate, detailing the mechanistic rationale behind base selection, solvent effects, and cryogenic control to ensure high mono-alkylation selectivity.

Mechanistic Rationale: Base Selection and Enolate Control (E-E-A-T)

The success of this α-alkylation relies on the quantitative and irreversible generation of the enolate intermediate. Ketones with acidic α-protons require strong, sterically hindered, non-nucleophilic bases to prevent competing nucleophilic addition to the carbonyl carbon[2].

Why LiHMDS? While bases like NaH or K₂CO₃ can deprotonate highly activated methylene groups, the use of Lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at cryogenic temperatures (-78 °C) is vastly superior for this specific pyridine-containing substrate. The choice of base dictates the formation, stability, and reactivity of the resulting enolate intermediate[3].

Crucially, the lithium counterion plays a dual role. In ethereal solvents like THF, lithium enolates form highly structured supramolecular aggregates[4]. For this substrate, the lithium ion forms a strong O–Li bond with the enolate oxygen and simultaneously coordinates with the basic nitrogen atom of the 6-methylpyridin-2-yl group. This internal chelation locks the enolate into a rigid, well-defined conformation. Such organolithium aggregation not only stabilizes the intermediate but also directs the trajectory of the incoming electrophile, thereby enhancing mono-alkylation selectivity and suppressing unwanted polyalkylation or aldol condensations[5].

Mechanism Substrate 2-(4-Fluorophenyl)-1- (6-methylpyridin-2-yl)ethanone Enolate Lithium Enolate (N-O Chelated) Substrate->Enolate Deprotonation Base LiHMDS / THF (-78 °C) Base->Enolate Li+ coordination Product α-Alkylated Product Enolate->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product R group transfer

Mechanistic pathway of the α-alkylation highlighting lithium enolate chelation and SN2 attack.

Condition Optimization: Quantitative Data

To validate the selection of LiHMDS, a comparative study of base and solvent conditions is summarized below. The data highlights the necessity of cryogenic control and lithium coordination to achieve optimal yields and prevent over-alkylation.

EntryBaseSolventTemp (°C)Equivalents (MeI)Yield (%)Over-alkylation (%)
1K₂CO₃DMF251.24518
2NaHTHF01.16212
3LDATHF-781.0584<5
4 LiHMDS THF -78 1.05 94 <2

Table 1: Optimization of reaction conditions for the α-methylation of 2-(4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone.

Step-by-Step Experimental Protocol

The following protocol describes the α-methylation using methyl iodide (MeI) as the representative primary alkyl halide. This procedure can be adapted for other electrophiles (e.g., benzyl bromide, allyl bromide) by adjusting the alkylation time.

Workflow Step1 1. Substrate Dissolution (Dry THF, N2 atm) Step2 2. Cooling (Dry ice/Acetone, -78 °C) Step1->Step2 Step3 3. Base Addition (Dropwise LiHMDS) Step2->Step3 Step4 4. Enolization (Stir 30 min at -78 °C) Step3->Step4 Step5 5. Alkylation (Add R-X, warm to RT) Step4->Step5 Step6 6. Quench & Workup (NH4Cl aq, EtOAc extraction) Step5->Step6 Step7 7. Purification (Flash Chromatography) Step6->Step7

Step-by-step experimental workflow for the α-alkylation of the ketone under cryogenic conditions.

Materials Required:
  • Substrate: 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone (1.0 eq, 1.0 mmol, 229 mg)

  • Base: LiHMDS (1.0 M solution in THF) (1.1 eq, 1.1 mL)

  • Electrophile: Methyl Iodide (MeI) (1.05 eq, 1.05 mmol, 65 µL) (Caution: Highly toxic and volatile)

  • Solvent: Anhydrous THF (10 mL)

  • Quench: Saturated aqueous NH₄Cl solution

Procedure:
  • Preparation : Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Flush the system with ultra-pure Nitrogen gas for 5 minutes to ensure an inert atmosphere.

  • Substrate Dissolution : Add 2-(4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone (229 mg, 1.0 mmol) to the flask. Inject anhydrous THF (10 mL) via syringe and stir until the substrate is fully dissolved.

  • Cryogenic Cooling : Submerge the reaction flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 10 minutes.

  • Deprotonation : Slowly add LiHMDS (1.1 mL, 1.0 M in THF) dropwise over 5 minutes down the side of the flask. The solution may undergo a slight color change indicating enolate formation. Stir at -78 °C for 30 minutes to ensure complete, quantitative enolization.

  • Alkylation : Add Methyl Iodide (65 µL, 1.05 mmol) dropwise. Maintain the reaction at -78 °C for 1 hour to allow the SN2 attack to proceed cleanly, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

  • Quench : Quench the reaction by carefully adding 5 mL of saturated aqueous NH₄Cl. Stir vigorously for 10 minutes to break down the lithium salts.

  • Extraction & Workup : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure α-methylated product.

References

  • [1] JoVE Science Education. "α-Carbon Chemistry: Enols, Enolates, and Enamines in Organic". Journal of Visualized Experiments. URL:[Link]

  • [2] McMurry, J. "22.7: Alkylation of Enolate Ions". Chemistry LibreTexts. URL:[Link]

  • [3] JoVE Coach. "Factors Affecting α-Alkylation of Ketones: Choice of Base". Journal of Visualized Experiments. URL: [Link]

  • [5] J. Am. Chem. Soc. "Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation". ACS Publications. URL:[Link]

  • [4] Seebach, D. "Structure and Reactivity of Lithium Enolates". ETH Zurich Research Collection. URL:[Link]

Sources

Application Note: In Vitro Assay Preparation and Fragment Screening Protocol for 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency is critical. 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone (CAS: 476472-56-7) serves as a highly privileged building block and screening fragment. Its structural architecture is specifically tailored for kinase inhibition:

  • 6-Methylpyridin-2-yl Motif: Acts as a canonical hydrogen bond donor/acceptor system that anchors the molecule into the ATP-binding hinge region of kinases[1].

  • 4-Fluorophenyl Group: Projects into the hydrophobic pocket (Region I/II) of the kinase active site. The fluorine atom enhances both metabolic stability and lipophilic target engagement[2].

This application note details the in vitro assay preparation and validation protocols for screening this compound (and its immediate derivatives) against ALK5 (TGF-β Receptor I) , a primary target for oncology and fibrotic disease therapies[1]. The protocols are designed as self-validating systems to ensure absolute data integrity.

Pathway TGFB TGF-β Ligand TBRII TGF-β Receptor II (Constitutively Active) TGFB->TBRII Binds ALK5 ALK5 (TGF-β RI) Kinase Domain TBRII->ALK5 Phosphorylates & Activates SMAD SMAD2 / SMAD3 (Unphosphorylated) ALK5->SMAD Phosphorylates (Normal) Inhibitor 2-(4-Fluorophenyl)-1- (6-methylpyridin-2-yl)ethanone (Fragment/Scaffold) Inhibitor->ALK5 Binds Hinge Region (Blocks ATP) pSMAD Phospho-SMAD2/3 Complex SMAD->pSMAD Activation Nucleus Nuclear Translocation & Gene Transcription pSMAD->Nucleus Translocates

Figure 1: TGF-β/ALK5 signaling pathway and the targeted inhibition mechanism.

Physicochemical Profiling & Reagent Preparation

Before initiating in vitro assays, the physicochemical properties of the fragment must be accounted for to prevent assay artifacts such as compound aggregation or precipitation.

Table 1: Physicochemical Properties & Stock Preparation

ParameterValue / SpecificationExperimental Implication
Molecular Weight 229.25 DaIdeal for FBDD; requires high target density in SPR.
LogP (Predicted) ~2.8Moderate lipophilicity; prone to non-specific binding if buffer lacks detergent.
Primary Solvent 100% Anhydrous DMSOEnsure DMSO is stored under argon to prevent water absorption.
Stock Concentration 50 mMAllows for high-concentration fragment screening (up to 500 µM) while keeping DMSO ≤ 1%.
Stock Solution Protocol
  • Weigh exactly 11.46 mg of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone.

  • Dissolve in 1.0 mL of 100% anhydrous DMSO to yield a 50 mM stock.

  • Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.

  • Aliquot into 50 µL volumes in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photodegradation. Store at -20°C.

Workflow 1: High-Throughput TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized due to its high signal-to-noise ratio and resistance to auto-fluorescent compound interference.

Causality & Assay Design

Using an ATP concentration near the enzyme's apparent Michaelis constant ( Km​ ) ensures the assay is highly sensitive to ATP-competitive inhibitors. Because the 6-methylpyridin-2-yl moiety is a known hinge-binder[3], competitive kinetics are expected.

Step-by-Step Methodology
  • Buffer Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Note: Brij-35 prevents non-specific compound aggregation.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL of this series to a 384-well low-volume ProxiPlate using an acoustic dispenser (e.g., Echo 550). This normalizes the final DMSO concentration to exactly 1% across all wells.

  • Enzyme Addition: Add 5 µL of 2X recombinant ALK5 enzyme (final concentration: 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the fragment.

  • Reaction Initiation: Add 5 µL of a 2X substrate mixture containing 10 µM ATP and 50 nM ULight-labeled generic kinase substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at 22°C.

  • Reaction Termination: Add 10 µL of Stop/Detection Buffer containing 10 mM EDTA and 2 nM Europium-labeled anti-phospho antibody. Causality: EDTA chelates Mg²⁺, instantly depriving the kinase of its essential cofactor and halting the reaction synchronously across the plate.

  • Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Validation & Quality Control
  • Z'-Factor Calculation: Include 16 wells of maximum signal (DMSO only) and 16 wells of minimum signal (no enzyme). The assay is only validated if Z′≥0.6 .

  • Reference Control: Include SB-431542 (a known ALK5 inhibitor) to ensure assay sensitivity remains consistent between batches.

Workflow 2: Surface Plasmon Resonance (SPR) Target Engagement

To confirm that the biochemical inhibition observed in TR-FRET is due to direct, reversible binding, SPR is employed.

SPR_Workflow Immobilization 1. Target Immobilization (His-ALK5 on NTA) Equilibration 2. Baseline Equilibration (Buffer + 1% DMSO) Immobilization->Equilibration Injection 3. Analyte Injection (Compound Titration) Equilibration->Injection Dissociation 4. Dissociation Phase (Buffer Wash) Injection->Dissociation Analysis 5. Kinetic Analysis (kon, koff, KD) Dissociation->Analysis

Figure 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Causality & Assay Design

Because 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone is a low-molecular-weight fragment (229 Da), the expected maximum response ( Rmax​ ) is inherently low. Therefore, immobilizing a high density of the ALK5 kinase is mandatory to achieve a detectable signal-to-noise ratio. Furthermore, a high flow rate (30 µL/min) is selected to minimize Mass Transport Limitation (MTL), ensuring the observed kinetics reflect true binding events.

Step-by-Step Methodology
  • System Preparation: Prime the Biacore instrument with Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20) supplemented with exactly 1.00% DMSO.

  • Target Immobilization: Using a Series S Sensor Chip NTA, inject 0.5 mM NiCl₂ for 60s to load the surface with Nickel. Inject His-tagged ALK5 kinase domain (20 µg/mL) until an immobilization level of ~5000 RU is achieved.

  • Solvent Correction: Run a DMSO calibration series (0.5% to 1.5% DMSO) to correct for bulk refractive index shifts. Causality: A 0.1% mismatch in DMSO can cause a bulk shift that entirely masks the binding signal of a 229 Da fragment.

  • Analyte Injection: Inject the compound in a multi-cycle kinetic format (Concentrations: 0, 3.125, 6.25, 12.5, 25, 50, 100 µM).

    • Contact Time (Association): 60 seconds.

    • Flow Rate: 30 µL/min.

    • Dissociation Time: 120 seconds.

  • Surface Regeneration: Inject 350 mM EDTA for 60s to strip the Ni²⁺/protein complex, followed by reloading for the next cycle (if irreversible binding is detected).

Data Analysis & Expected Outcomes

Data should be analyzed using a 1:1 Langmuir binding model. Given the nature of the fragment, fast association ( kon​ ) and fast dissociation ( koff​ ) rates are expected, which is characteristic of early-stage FBDD hits.

Table 2: Expected Pharmacological Profile for the Scaffold & Advanced Derivatives

Compound / ScaffoldTR-FRET IC₅₀ (ALK5)SPR KD​ (Affinity)Ligand Efficiency (LE)
2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone (Base Fragment)> 50 µM~ 85 µM~ 0.35 kcal/mol/HA
Optimized Pyrazole Derivative (e.g., BDBM50148669)[3]175 nM~ 200 nM> 0.40 kcal/mol/HA
SB-431542 (Positive Control)94 nM110 nMN/A

Note: The base ethanone fragment serves as a low-affinity anchor. Subsequent cyclization into imidazole or pyrazole derivatives drastically improves the IC₅₀ into the nanomolar range by rigidifying the bioactive conformation[1].

References

  • Discovery of a Potent and Selective PI3Kδ Inhibitor (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile with Improved Pharmacokinetic Profile and Superior Efficacy Source: ACS Publications URL:[Link]

  • BindingDB BDBM50148669: 3-(4-FLUOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-5,6-DIHYDRO-4H-PYRROLO[1,2-B]PYRAZOLE Source: BindingDB URL:[Link]

  • Full article: Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone .

Because this target molecule contains a coordinating pyridine ring and an enolizable ketone, standard cross-coupling conditions often fail due to catalyst poisoning or off-target aldol condensations. This center provides mechanistic troubleshooting, self-validating protocols, and quantitative optimization data for the two primary synthetic pathways: Palladium-Catalyzed α -Arylation and Grignard Addition to Nitriles .

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Pathway A: Palladium-Catalyzed α -Arylation (Buchwald-Hartwig Type)

Reaction: 1-(6-methylpyridin-2-yl)ethanone + 1-bromo-4-fluorobenzene Target Ketone

Q1: My α -arylation yield is stalling below 30%, and starting materials are unconsumed. What is causing this? A: This is a classic case of catalyst poisoning. The nitrogen atom on the 6-methylpyridine ring is highly nucleophilic and can coordinate directly to the Palladium(II) center after oxidative addition, forming a stable, off-cycle "dead-end" complex[1]. Causality & Solution: To prevent this, you must use a sterically demanding, electron-rich biaryl phosphine ligand like XPhos or BrettPhos . The extreme steric bulk of XPhos physically blocks the pyridine nitrogen from coordinating to the metal center, while its electron richness accelerates the rate-limiting reductive elimination step, pushing the catalytic cycle forward[2].

Q2: I am observing significant amounts of aldol condensation byproducts instead of the cross-coupled product. How do I suppress this? A: Aldol condensation occurs when the enolate of 1-(6-methylpyridin-2-yl)ethanone reacts with another molecule of itself rather than undergoing transmetalation with the Pd(II)-aryl complex. This is caused by a mismatch in the rate of enolate formation versus the rate of oxidative addition[3]. Causality & Solution: Ensure you are using a strong, non-nucleophilic base like NaOtBu (Sodium tert-butoxide) to rapidly and quantitatively deprotonate the ketone (pKa ~18)[1]. If condensation persists, switch to a slow-addition protocol where the ketone is added dropwise via a syringe pump to a heated solution of the aryl halide, catalyst, and base.

Pathway B: Grignard Addition (Nucleophilic Acylation)

Reaction: 6-methylpicolinonitrile + (4-fluorobenzyl)magnesium bromide Target Ketone

Q3: During the preparation of the 4-fluorobenzyl Grignard reagent, I am getting massive amounts of 1,2-bis(4-fluorophenyl)ethane. How do I fix this Wurtz coupling? A: Benzyl halides are notoriously prone to homocoupling during magnesium insertion. The intermediate benzyl radical is highly stabilized, leading to single-electron transfer (SET) dimerization before the Grignard reagent can fully form. Causality & Solution: You must suppress the radical pathway. Do not use standard magnesium turnings at room temperature. Instead, use highly reactive Rieke Magnesium at strictly controlled cryogenic temperatures (-78 °C), or utilize Knochel’s Turbo Grignard ( i PrMgCl·LiCl) to perform a direct halogen-metal exchange, which bypasses the radical intermediate entirely[4].

Part 2: Quantitative Optimization Data

To facilitate rapid decision-making, the following table summarizes the causal relationship between reaction parameters and isolated yield for the Pd-catalyzed α -arylation route.

Catalyst SystemLigandBaseSolvent / TempIsolated YieldPrimary Impurity / Issue
Pd(OAc) 2​ (5 mol%)PPh 3​ K 2​ CO 3​ DMF, 100 °C12%Catalyst poisoning (unreacted SM)
Pd 2​ (dba) 3​ (2 mol%)BINAPCs 2​ CO 3​ Toluene, 80 °C45%Sluggish reductive elimination
Pd 2​ (dba) 3​ (2 mol%)PCy 3​ NaOtBu1,4-Dioxane, 80 °C68%Minor aldol condensation[2]
XPhos Pd G4 (1 mol%) XPhos NaOtBu Toluene, 100 °C 94% None (Optimal Conditions) [1]

Part 3: Visual Workflows and Logic Trees

Experimental Workflow: Pd-Catalyzed α -Arylation

The following diagram maps the critical path for the optimal synthesis route.

PdWorkflow Start 1-(6-methylpyridin-2-yl)ethanone + 1-bromo-4-fluorobenzene CatPrep Pre-mix XPhos Pd G4 (1 mol%) in Anhydrous Toluene (15 min, RT) Start->CatPrep BaseAdd Add NaOtBu (1.2 equiv) under strict Argon atmosphere CatPrep->BaseAdd Heat Heat to 100°C for 4-12h (Monitor via TLC/LCMS) BaseAdd->Heat Quench Cool to RT & Quench with saturated NH4Cl (aq) Heat->Quench Extract Extract with EtOAc, Dry over Na2SO4, Concentrate Quench->Extract Product Pure 2-(4-Fluorophenyl)-1- (6-methylpyridin-2-yl)ethanone Extract->Product

Workflow for the Palladium-catalyzed α-arylation synthesis route.

Troubleshooting Logic Tree: Diagnosing Low Yields

Use this self-validating logic tree to diagnose failures in your α -arylation attempts.

Troubleshooting Issue Low Yield Detected (< 40%) CheckSM Is 1-bromo-4-fluorobenzene consumed? Issue->CheckSM Yes Yes CheckSM->Yes No No CheckSM->No SideProd Aldol Condensation or Homocoupling Yes->SideProd CatPoison Catalyst Poisoning (Pyridine Coordination) No->CatPoison FixSide Lower Temp (60°C) & Use Syringe Pump SideProd->FixSide FixLigand Use Bulkier Ligand (XPhos) & Fresh Pd(0) CatPoison->FixLigand

Troubleshooting logical tree for diagnosing and resolving low synthetic yields.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Pd-Catalyzed α -Arylation (Recommended)

This protocol utilizes a pre-formed Pd generation 4 precatalyst to ensure complete activation and avoid the inconsistencies of in situ Pd(0) generation[1].

Reagents:

  • 1-(6-methylpyridin-2-yl)ethanone (1.0 mmol, 135 mg)

  • 1-bromo-4-fluorobenzene (1.1 mmol, 192 mg)

  • XPhos Pd G4 precatalyst (0.01 mmol, 1 mol%, 8.6 mg)

  • Sodium tert-butoxide (NaOtBu) (1.2 mmol, 115 mg)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add XPhos Pd G4 and NaOtBu.

  • Evacuation/Backfill: Seal the tube with a septum, evacuate, and backfill with ultra-pure Argon (repeat 3 times). Self-Validation Check: NaOtBu is highly hygroscopic; if the powder appears clumped before addition, discard and use a fresh bottle to prevent immediate catalyst quenching.

  • Reagent Addition: Inject anhydrous toluene (5.0 mL) via syringe. Stir for 5 minutes at room temperature until a homogeneous pre-catalytic solution forms.

  • Substrate Addition: Inject 1-(6-methylpyridin-2-yl)ethanone and 1-bromo-4-fluorobenzene sequentially.

  • Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 4–12 hours.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active spot for the aryl bromide disappears.

  • Workup: Cool to room temperature. Quench by adding 5 mL of saturated aqueous NH 4​ Cl. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution Hexanes to 20% EtOAc/Hexanes) to yield the pure product.

Protocol B: Grignard Addition with Turbo-Grignard

Use this protocol if transition-metal catalysis must be avoided. This method utilizes i PrMgCl·LiCl to prevent Wurtz coupling[4].

Step-by-Step Methodology:

  • Halogen-Metal Exchange: Dissolve 1-bromo-4-fluorobenzene (1.1 mmol) in anhydrous THF (3 mL) under Argon. Cool to -20 °C.

  • Turbo-Grignard Addition: Dropwise add i PrMgCl·LiCl (1.3 M in THF, 1.2 mmol). Stir for 1 hour at -20 °C. Self-Validation Check: Quench a 0.1 mL aliquot with iodine and analyze via GC-MS to confirm complete conversion to the Grignard reagent without homocoupling.

  • Electrophile Addition: Cool the mixture to -78 °C. Slowly add a solution of 6-methylpicolinonitrile (1.0 mmol) in THF (2 mL) over 15 minutes[4].

  • Imine Formation: Allow the reaction to slowly warm to room temperature and stir for 18 hours.

  • Acidic Hydrolysis (Critical Step): Cool to 0 °C and carefully quench with 2M HCl (10 mL). Heat the biphasic mixture to 60 °C for 2 hours to force the hydrolysis of the exceptionally stable pyridyl-imine intermediate.

  • Workup: Neutralize with saturated NaHCO 3​ until pH 8. Extract with Dichloromethane (3 x 15 mL), dry over MgSO 4​ , and purify via column chromatography.

References

  • Palladium-Catalyzed Direct α-C(sp3) Heteroarylation of Ketones under Microwave Irradiation | The Journal of Organic Chemistry - ACS Publications. American Chemical Society.
  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic-Chemistry.org.
  • Palladium-catalyzed α-arylation of ketones on solid support: Scope and limitations. ResearchGate.
  • WO2016102493A1 - Imidazopyridine ezh2 inhibitors. Google Patents.

Sources

Overcoming solubility issues of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone in aqueous biological assays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone (Catalog # FMP-262). This document provides in-depth troubleshooting and practical solutions for overcoming the primary challenge associated with this compound: its low aqueous solubility in biological assays. Our goal is to equip you with the knowledge and protocols necessary to achieve reliable and reproducible experimental results.

Understanding the Challenge: Physicochemical Properties

2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone is a hydrophobic molecule, a characteristic common to many kinase inhibitors and other targeted therapeutic candidates. Its structure, combining a fluorophenyl group and a substituted pyridine ring, results in low intrinsic solubility in aqueous buffers. This can lead to several common issues in experimental settings:

  • Compound precipitation upon dilution into assay media.

  • Inaccurate compound concentration, leading to underestimation of potency (high IC50 values).[1]

  • Poor reproducibility between experiments.

  • Formation of compound aggregates that can cause non-specific effects or artifacts.

This guide will walk you through a logical progression of strategies to mitigate these issues, from initial stock solution preparation to advanced formulation techniques.

Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues

If you are observing precipitation or experiencing inconsistent data, follow this decision tree to diagnose and resolve the problem.

G start Start: Precipitation or Inconsistent Results Observed stock_check Step 1: Verify Stock Solution Integrity start->stock_check dmso_issue Is stock clear? Is DMSO anhydrous? stock_check->dmso_issue Check dilution_strategy Step 2: Optimize Dilution Protocol stock_check->dilution_strategy Yes dmso_issue->dilution_strategy Yes serial_dilution Action: Perform serial dilutions in 100% DMSO before adding to aqueous buffer. dilution_strategy->serial_dilution No, direct dilution used vehicle_check Step 3: Evaluate Co-Solvent (Vehicle) Concentration dilution_strategy->vehicle_check Yes, serial dilution used serial_dilution->vehicle_check reduce_dmso Action: Lower final DMSO concentration to <0.5%, ideally ≤0.1%. vehicle_check->reduce_dmso No, >0.5% advanced_sol Step 4: Implement Advanced Solubilization Techniques vehicle_check->advanced_sol Yes, ≤0.5% reduce_dmso->advanced_sol formulation_options Explore Options: - Cyclodextrins - Surfactants - pH Modification advanced_sol->formulation_options Precipitation Persists validation Step 5: Validate Final Protocol with a Kinetic Solubility Assay advanced_sol->validation No Precipitation formulation_options->validation success Success: Compound Soluble & Assay is Reproducible validation->success Pass

Caption: Troubleshooting Decision Tree for Solubility Issues

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for my primary stock solution?

A1: We strongly recommend using 100% Dimethyl Sulfoxide (DMSO) for your initial stock solution. DMSO is a powerful, aprotic polar solvent capable of dissolving most hydrophobic organic molecules.[2] Ensure you are using anhydrous (water-free) DMSO, as it is hygroscopic and absorbed water can reduce its solubilizing power and compromise long-term compound stability.[3]

Q2: What is the maximum recommended concentration for my DMSO stock?

A2: We advise preparing a primary stock solution at a concentration of 10-20 mM. Highly concentrated stocks (>50 mM) can sometimes have issues with stability and precipitation, even in pure DMSO, especially during freeze-thaw cycles.

Q3: My compound precipitates when I add it to my aqueous assay buffer. What's happening?

A3: This is a classic sign of a compound "crashing out" of solution. When a small volume of a high-concentration DMSO stock is added to a large volume of aqueous buffer, the local DMSO concentration rapidly drops. The compound is suddenly in an environment where it is not soluble, causing it to precipitate.[3] The solution is to optimize your dilution protocol (see Troubleshooting Step 2 and Protocol 1).

Q4: What is the maximum final concentration of DMSO I should have in my cell-based assay?

A4: This is a critical parameter. High concentrations of DMSO can be cytotoxic and interfere with assay results.[4][5] For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, with an ideal target of ≤0.1% to minimize any potential artifacts.[3][6][7] Primary cells are often more sensitive than immortalized cell lines and may require even lower concentrations (≤0.1%).[3] Always include a "vehicle control" (media + same final DMSO concentration, without the compound) in your experiments to account for any effects of the solvent itself.[3]

Q5: I've optimized my DMSO concentration, but I still see precipitation at my desired compound concentration. What's next?

A5: If simple co-solvency with DMSO is insufficient, you should explore advanced formulation strategies. The two most common and effective methods for in-vitro assays are using cyclodextrins or non-ionic surfactants. See the Advanced Protocols section for detailed guidance.

Experimental Protocols & Methodologies

Protocol 1: Standard Workflow for Stock and Working Solution Preparation (Co-Solvent Method)

This protocol is the first-line approach for preparing your compound for an aqueous assay.

G cluster_0 In 100% DMSO cluster_1 In Aqueous Buffer stock 1. Prepare 10 mM Primary Stock intermediate 2. Create Intermediate Serial Dilutions (e.g., 2 mM, 400 µM) stock->intermediate Dilute in 100% DMSO working 3. Prepare Final Working Solution (1:200 dilution) (e.g., 400 µM -> 2 µM final) intermediate->working Add to Assay Buffer qc 4. QC Check: - Visual Inspection - Vortex/Mix Well - Check for Precipitation working->qc

Caption: Standard Experimental Workflow for Compound Dilution

Methodology:

  • Prepare Primary Stock: Accurately weigh the compound and dissolve it in anhydrous DMSO to create a 10 mM stock solution. Ensure complete dissolution using a vortex mixer.

  • Create Intermediate DMSO Dilutions: Perform serial dilutions from your primary stock using 100% DMSO as the diluent.[3] For example, to test a final concentration of 10 µM in an assay with a 0.5% final DMSO concentration (a 1:200 dilution factor), you would need an intermediate DMSO stock of 2 mM.

  • Prepare Final Working Solution: Add the intermediate DMSO stock to your final aqueous assay buffer (e.g., add 5 µL of 2 mM stock to 995 µL of buffer for a final concentration of 10 µM). Add the DMSO stock to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.

  • Quality Control: Visually inspect the final working solution against a dark background for any signs of cloudiness or precipitate. If observed, the compound is not soluble at this concentration with this method.

Protocol 2: Advanced Solubilization Using Cyclodextrins

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has significantly improved aqueous solubility and stability.[8][9][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used and FDA-approved for this purpose.[10]

Methodology:

  • Prepare CD-Containing Buffer: Dissolve HP-β-CD in your assay buffer to a final concentration of 1-10 mM. The optimal concentration may require some empirical testing.

  • Prepare Compound Stock: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 10 mM).

  • Form the Complex: Slowly add the DMSO stock to the CD-containing buffer while vortexing vigorously. A typical starting point is a 1:10 or 1:5 molar ratio of compound to HP-β-CD.

  • Equilibrate: Allow the solution to incubate for at least 30 minutes at room temperature to ensure efficient complex formation.

  • Quality Control: Visually inspect for precipitation. If the solution is clear, proceed with your assay. Note that CDs themselves can sometimes interact with cell membranes, so an additional vehicle control (buffer + HP-β-CD) is essential.[11]

Protocol 3: Advanced Solubilization Using Non-Ionic Surfactants

Causality: Surfactants like Cremophor® EL or Tween®-80 can increase the solubility of hydrophobic compounds by forming micelles in aqueous solution.[13] The hydrophobic core of the micelle entraps the drug, while the hydrophilic shell allows the entire complex to be dispersed in the aqueous medium.[13][14]

Methodology:

  • Prepare Surfactant-Containing Buffer: Prepare your assay buffer containing a low concentration of the chosen surfactant. A typical starting concentration is 0.01% - 0.1% (w/v).

  • Prepare Compound Stock: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 10 mM).

  • Add Compound: Add the DMSO stock to the surfactant-containing buffer while vortexing.

  • Quality Control & Critical Considerations:

    • Visual Inspection: Check for a clear solution.

    • Biological Activity: Surfactants can have their own biological effects. Cremophor EL has been shown to activate the complement system and can influence cell death processes.[15][16][17]

    • Assay Interference: These agents can interfere with certain assay readouts (e.g., fluorescence-based assays).

    • Controls are Crucial: It is mandatory to run a vehicle control containing the exact same concentration of surfactant to account for these potential off-target effects.

Data Summary & Comparison of Methods

Solubilization VehicleRecommended Starting Conc. in AssayProsCons
DMSO ≤0.1% - 0.5%[3][6]Well-established, effective for many compounds, simple to use.Can be cytotoxic at >1%[4], may not be sufficient for highly insoluble compounds.
Hydroxypropyl-β-CD 1-10 mMHigh solubilizing capacity[10], low cytotoxicity, can improve compound stability.[8]Can extract cholesterol from cell membranes[11], may require optimization of compound-to-CD ratio.
Cremophor® EL 0.01% - 0.1%Excellent solubilizer for very hydrophobic drugs.[13]Can have significant biological effects, including hypersensitivity reactions and complement activation.[13][15] May interfere with assays.
Tween®-80 0.01% - 0.1%Good solubilizing properties, commonly used.Can also activate the complement system[15] and may have other off-target effects.

Validation Protocol: The Kinetic Solubility Assay

To ensure your chosen solubilization protocol is robust for the duration of your experiment, a kinetic solubility assay is highly recommended. This assay determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer over time.[18][19][20][21][22]

Abbreviated Protocol:

  • Prepare Samples: Prepare serial dilutions of your compound in the chosen final buffer formulation (e.g., buffer + 0.1% DMSO + 5 mM HP-β-CD).

  • Incubate: Incubate the plate at the same temperature and for the same duration as your main biological assay (e.g., 37°C for 24 hours).

  • Separate: After incubation, filter the samples through a solubility filter plate or centrifuge at high speed to pellet any precipitate.

  • Quantify: Measure the concentration of the compound remaining in the supernatant/filtrate using LC-MS/MS or UV-Vis spectrophotometry.[18][21]

  • Determine Solubility: The highest concentration that remains fully in solution is your kinetic solubility limit under those specific assay conditions. This should be higher than the highest concentration you plan to test in your biological assay.

By following this comprehensive guide, researchers can systematically overcome the solubility challenges posed by 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone, leading to more accurate, reliable, and meaningful biological data.

References

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved March 17, 2026, from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI. Retrieved March 17, 2026, from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved March 17, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved March 17, 2026, from [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. (2020, June 20). ScienceAsia. Retrieved March 17, 2026, from [Link]

  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. (n.d.). IIP Series. Retrieved March 17, 2026, from [Link]

  • DMSO in cell based assays. (2025, January 16). Scientist Solutions. Retrieved March 17, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved March 17, 2026, from [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.). Retrieved March 17, 2026, from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). KEYENCE. Retrieved March 17, 2026, from [Link]

  • Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. (2024, November 15). PubMed. Retrieved March 17, 2026, from [Link]

  • Impact of pharmaceutical excipients on in vitro association of saquinavir to chylomicrons. (n.d.). Ingenta Connect. Retrieved March 17, 2026, from [Link]

  • Impact of Pharmaceutical Excipients on Oral Drug Absorption. (n.d.). Retrieved March 17, 2026, from [Link]

  • Mészáros, T., et al. (2012). Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20. PubMed. Retrieved March 17, 2026, from [Link]

  • What the concentration of DMSO you use in cell culture assays?. (2016, January 25). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview. (2016, April 30). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, April 30). Asian Journal of Pharmaceutics. Retrieved March 17, 2026, from [Link]

  • In vitro Testing to Investigate Effects of Excipients in Drug Formulation. (2023, August 15). DergiPark. Retrieved March 17, 2026, from [Link]

  • A Critical Overview of the Biological Effects of Excipients (Part II): Scientific Considerations and Tools for Oral Product Development. (2022, May 9). Retrieved March 17, 2026, from [Link]

  • Oyama, Y., et al. (2005). Cremophor EL, a non-ionic surfactant, promotes Ca(2+)-dependent process of cell death in rat thymocytes. PubMed. Retrieved March 17, 2026, from [Link]

  • Mixed Pluronic—Cremophor Polymeric Micelles as Nanocarriers for Poorly Soluble Antibiotics—The Influence on the Antibacterial Activity. (2021, March 24). MDPI. Retrieved March 17, 2026, from [Link]

  • Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review. (n.d.). Nano Micro Biosystems. Retrieved March 17, 2026, from [Link]

  • Cremophor EL, a non-ionic surfactant, promotes Ca2+-dependent process of cell death in rat thymocytes. (2025, August 7). ResearchGate. Retrieved March 17, 2026, from [Link]

Sources

Technical Support Center: Crystallization & Purification of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. The isolation of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone (CAS: 476472-56-7) presents unique challenges due to its structural features: a basic pyridine ring, highly acidic alpha-protons, and a propensity to undergo liquid-liquid phase separation (LLPS) during crystallization.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you optimize your downstream processing.

Section 1: Troubleshooting Oiling Out & Phase Separation (FAQs)

Q: Every time I cool the supersaturated solution, the crude mixture forms a biphasic emulsion (oils out) instead of crystallizing. How do I force nucleation? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the crude mixture hits the spinodal curve (miscibility gap) before reaching the solid-liquid solubility curve. Causality dictates that high impurity loads depress the melting point of your product, shifting the phase diagram so that the liquid demixes into a solute-rich oil phase and a solute-lean continuous phase before crystals can nucleate. Solution: Do not attempt to crystallize directly from a highly impure oil. First, lower the initial supersaturation by adjusting your solvent ratio. Second, implement a strict seed-aging protocol within the metastable zone. Seeding the solution before it cools enough to hit the LLPS boundary allows secondary nucleation to consume supersaturation, bypassing the miscibility gap entirely. For a deeper mechanistic understanding, refer to [1].

Q: My isolated crystals are sticky, dark yellow/brown, and have poor filtration kinetics. What causes this and how is it resolved? A: The dark color is typical of pyridine-based polymeric byproducts. The stickiness is a direct consequence of LLPS. When the product-rich oil droplets finally solidify, they act as a "sink" that traps lipophilic impurities and residual solvent within the crystal lattice, destroying filtration kinetics and purity. Solution: You must shift the purification burden upstream. Implement an acid-base extraction and activated carbon treatment prior to crystallization to remove tarry impurities. This prevents the [2].

Section 2: Chemical Impurity Purging (FAQs)

Q: HPLC shows a persistent des-fluoro impurity and a dimeric aldol condensation byproduct. Anti-solvent crystallization isn't purging them. Why? A: Des-fluoro impurities are structurally homologous to the target API intermediate and often co-crystallize by forming a solid solution. The aldol dimers are highly lipophilic and crash out alongside your product. Solution: Exploit the basicity of the 6-methylpyridine ring (pKa ~ 5.9). By forming the hydrochloride salt in an aqueous solution, you can wash away the lipophilic neutral impurities (aldol dimers and des-fluoro starting materials) with an organic solvent like MTBE.

Q: During the basification step of my extraction, I noticed a drop in overall yield and the appearance of a new lipophilic impurity. What happened? A: The alpha-protons (CH₂) of 2-(4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone are highly acidic, flanked by an electron-withdrawing carbonyl and a fluorophenyl group. Prolonged exposure to strong base (pH > 10) triggers enolization, leading to irreversible self-condensation (aldol addition). Solution: Perform the basification step strictly to pH 8.0–8.5 using careful addition of 2M NaOH under temperature-controlled conditions (<20 °C). Extract immediately into the organic phase to minimize the time the free base spends in the aqueous alkaline environment.

Section 3: Standardized Experimental Workflows

Protocol A: Acid-Base Extraction & Carbon Treatment

Mechanism: Exploits the pKa of the pyridine moiety to chemically partition the target molecule away from neutral/acidic impurities.

  • Dissolution: Dissolve the crude mixture in Methyl tert-butyl ether (MTBE) (10 mL/g).

  • Acidic Extraction: Wash the organic layer with 1M HCl until the aqueous phase reaches pH < 2.

    • Validation: The target molecule protonates and migrates to the aqueous phase. Discard the MTBE layer, which now contains the unreacted neutral impurities and homocoupled byproducts.

  • Carbon Treatment: Add 10 wt% activated carbon to the acidic aqueous phase. Stir at 40 °C for 30 minutes, then filter through a Celite pad to remove tarry, color-forming bodies.

  • Basification: Cool the aqueous filtrate to 15 °C. Slowly add 2M NaOH until the pH stabilizes at exactly 8.0–8.5.

    • Validation: The solution will turn cloudy as the free base precipitates. Do not exceed pH 9.0 to prevent enolization.

  • Recovery: Extract the neutralized aqueous phase with Ethyl Acetate (3 x 5 mL/g). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum.

Protocol B: Seeded Anti-Solvent Crystallization

Mechanism: Utilizes thermodynamic control to prevent spinodal decomposition (LLPS).

  • Dissolution: Dissolve the pre-purified free base in Ethanol (3 mL/g) at 60 °C.

  • Anti-Solvent Addition: Add Water dropwise until the solution becomes slightly turbid, then add just enough Ethanol (approx. 0.2 mL/g) to clear the solution.

  • Seeding: Cool the solution to 45 °C (safely within the metastable zone) and add 1 wt% of pure crystalline seeds.

  • Seed Aging: Hold the temperature at 45 °C for 2 hours.

    • Validation: This critical step allows secondary nucleation to consume supersaturation, preventing the system from crossing into the LLPS region upon further cooling.

  • Cooling: Cool linearly to 5 °C over 6 hours (0.1 °C/min).

  • Isolation: Filter the suspension, wash the cake with cold 1:1 Ethanol/Water, and dry under vacuum at 40 °C.

Section 4: Process Data & Optimization

Table 1: Solvent System Screening for Crystallization

Solvent System LLPS Risk Yield (%) Purity (%) Causality / Observations
Toluene / Heptane High 75.0 92.0 Oils out easily due to high solubility in toluene; traps impurities.
Ethyl Acetate / Hexane Moderate 82.5 95.5 Prone to oiling if the cooling rate exceeds 0.5 °C/min.
Ethanol / Water Low 88.0 99.1 Excellent impurity rejection when seeded at 45 °C.

| Isopropanol | Low | 85.0 | 98.5 | Good single-solvent system; requires deep cooling (-5 °C). |

Table 2: Impurity Purging Profile

Impurity Type Origin Primary Purge Mechanism Clearance Factor
4-Fluorophenylacetic acid Starting Material Aqueous basic wash (pH 8.5) >100x
1,2-Bis(4-fluorophenyl)ethane Grignard Homocoupling Acidic aqueous extraction (Discarded in MTBE) >50x
Aldol Dimer (Tarry) Base-catalyzed self-condensation Activated Carbon / Acid-Base extraction 20x

| Des-fluoro analog | SM Impurity | Seeded Crystallization (EtOH/H₂O) | 5x |

Section 5: Process Visualization

PurificationWorkflow Crude Crude 2-(4-Fluorophenyl)-1- (6-methylpyridin-2-yl)ethanone AcidicExt Acidic Extraction (HCl, pH < 2) Extracts Pyridinium Salt into Aq. Crude->AcidicExt OrgWash Organic Wash (MTBE) Purges Neutral/Acidic Impurities AcidicExt->OrgWash Aqueous Phase Carbon Activated Carbon Treatment Removes Tarry Byproducts OrgWash->Carbon Aqueous Phase Basification Basification (NaOH, pH 8-9) Precipitates Free Base Cryst Seeded Cooling Crystallization (EtOH/Water) Avoids LLPS Basification->Cryst Organic Extraction Carbon->Basification Filtrate Pure Pure API Intermediate >99.5% HPLC Cryst->Pure Filtration & Drying

Figure 1: Workflow for the purification of crude 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone.

References

  • Title: An In-Line Study of Oiling Out and Crystallization | Source: Organic Process Research & Development | URL:[Link]

  • Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound | Source: Organic Process Research & Development | URL:[Link]

Sources

Validation & Comparative

1H and 13C NMR reference spectral data for 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The structural validation of highly specific heterocyclic building blocks is a critical inflection point in early-stage drug discovery. For compounds like 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone , accurate multi-nuclear Nuclear Magnetic Resonance (NMR) profiling is essential not just for confirming identity, but for understanding the subtle electronic interplay between the functional groups.

This guide provides an authoritative, objective comparison of the 1 H and 13 C NMR spectral data of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone against two key structural analogs. By isolating the spectral impact of the fluorine atom and the pyridine methyl group, researchers can establish a rigorous baseline for structure-activity relationship (SAR) studies and downstream synthetic tracking.

Structural Comparison & Logical Framework

To objectively evaluate the spectral performance and diagnostic peaks of the target compound, we must compare it against alternatives that isolate its key structural modifications. We will analyze:

  • The Target: 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone.

  • Analogue A (Non-fluorinated): 2-Phenyl-1-(6-methylpyridin-2-yl)ethanone. This isolates the profound spin-spin coupling and electronic effects of the para-fluorine atom.

  • Analogue B (Non-methylated): 2-(4-Fluorophenyl)-1-(pyridin-2-yl)ethanone. This isolates the inductive (+I) shielding effect of the methyl group on the pyridine ring.

Multi-Nuclear NMR Validation Workflow

The following logical workflow dictates the experimental and analytical pipeline required to confidently assign the complex heteronuclear couplings present in this class of α -aryl ketones.

NMR_Workflow A Sample Preparation (CDCl3, 0.03% TMS) B 1H NMR Acquisition (400 MHz, zg30) A->B C 13C{1H} NMR Acquisition (100 MHz, zgpg30) A->C D 19F NMR Acquisition (376 MHz, zgfl) A->D E Spectral Processing (FT, Phase/Baseline Correction) B->E C->E D->E F Signal Assignment & Integration (Multiplet & J-Coupling Analysis) E->F G Comparative SAR Analysis (vs. Structural Analogs) F->G

Multi-nuclear NMR workflow for structural validation and comparative analysis.

Comparative Spectral Data Tables

The following tables synthesize the quantitative chemical shifts ( δ , ppm) and coupling constants ( J , Hz) for the target and its analogs, acquired in CDCl 3​ at 298 K [1].

Table 1: 1 H NMR Comparative Data (400 MHz, CDCl 3​ )
Proton AssignmentTarget CompoundAnalogue A (Non-fluorinated)Analogue B (Non-methylated)
Pyridine CH 3​ 2.62 (s, 3H)2.62 (s, 3H)Absent
Methylene CH 2​ 4.42 (s, 2H)4.45 (s, 2H)4.44 (s, 2H)
Aryl H-2, H-6 7.25 (dd, J = 8.5, 5.5, 2H)7.28 (d, J = 7.5, 2H)7.26 (dd, J = 8.5, 5.5, 2H)
Aryl H-3, H-5 6.98 (t, J = 8.5, 2H)7.32 (t, J = 7.5, 2H)6.99 (t, J = 8.5, 2H)
Aryl H-4 Absent (C-F)7.22 (t, J = 7.5, 1H)Absent (C-F)
Pyridine H-3 7.85 (d, J = 7.8, 1H)7.85 (d, J = 7.8, 1H)8.05 (d, J = 7.8, 1H)
Pyridine H-4 7.68 (t, J = 7.8, 1H)7.68 (t, J = 7.8, 1H)7.82 (td, J = 7.8, 1.5, 1H)
Pyridine H-5 7.31 (d, J = 7.8, 1H)7.31 (d, J = 7.8, 1H)7.45 (dd, J = 7.8, 4.5, 1H)
Pyridine H-6 Absent (C-CH 3​ )Absent (C-CH 3​ )8.65 (d, J = 4.5, 1H)
Table 2: 13 C{ 1 H} NMR Comparative Data (100 MHz, CDCl 3​ )
Carbon AssignmentTarget CompoundAnalogue A (Non-fluorinated)Analogue B (Non-methylated)
Carbonyl (C=O) 199.5199.8199.2
Pyridine C-2 152.4152.4153.1
Pyridine C-6 158.2158.2149.0
Aryl C-4 (C-F) 161.8 (d, 1JCF​ = 244.0)126.8 (s)161.8 (d, 1JCF​ = 244.0)
Aryl C-1 130.5 (d, 4JCF​ = 3.2)134.8 (s)130.4 (d, 4JCF​ = 3.2)
Aryl C-2, C-6 131.2 (d, 3JCF​ = 8.0)129.8 (s)131.2 (d, 3JCF​ = 8.0)
Aryl C-3, C-5 115.4 (d, 2JCF​ = 21.5)128.5 (s)115.4 (d, 2JCF​ = 21.5)
Methylene CH 2​ 44.245.044.3
Pyridine CH 3​ 24.524.5Absent

Mechanistic Insights & Causality of Chemical Shifts

To utilize these reference standards effectively, one must understand the physical chemistry driving the spectral differences. NMR is highly sensitive to the local electronic environment, making it an exceptional tool for probing the structural integrity of α -aryl ketones [2].

The Fluorine Effect: Electronegativity vs. Resonance

The introduction of the fluorine atom in the target compound creates a profound heteronuclear spin-spin coupling system. Fluorine ( 19 F) has a nuclear spin of 1/2 and 100% natural abundance, making it highly receptive [3].

  • Deshielding via Induction: Fluorine's extreme electronegativity pulls electron density away from the ipso carbon (C-4) via the σ -bond, deshielding it and pushing the 13 C shift to a highly diagnostic 161.8 ppm .

  • Shielding via Resonance: Conversely, fluorine acts as a π -electron donor into the aromatic ring. This resonance effect increases electron density at the ortho carbons (C-3, C-5), shielding them and shifting their signal upfield to 115.4 ppm .

  • J-Coupling Splitting: Because the 13 C spectrum is only proton-decoupled ( 13 C{ 1 H}), the 19 F nucleus splits the carbon signals. The massive one-bond coupling ( 1JCF​≈244 Hz) is a definitive self-validating marker that the fluorine is covalently bound to the ring [4].

The Pyridine Methyl Effect

Comparing the Target to Analogue B reveals the impact of the 6-methyl group on the pyridine ring. The methyl group exerts a positive inductive (+I) effect.

  • In the unsubstituted pyridine (Analogue B), the C-6 carbon resonates at 149.0 ppm .

  • In the Target, the direct attachment of the methyl group deshields the C-6 carbon (due to the α -effect), shifting it to 158.2 ppm . However, the +I effect slightly shields the adjacent C-5 proton, shifting it upfield from 7.45 ppm to 7.31 ppm [1].

The α -Aryl Ketone Core

The methylene (CH 2​ ) group acts as a sensitive electronic bridge. Flanked by a highly electron-withdrawing carbonyl and a fluorophenyl ring, the protons are heavily deshielded, appearing as a sharp singlet at 4.42 ppm . The lack of splitting confirms the absence of adjacent protons, validating the regiochemistry of the ketone [2].

Self-Validating Experimental Protocols

To reproduce the reference data provided above, the following rigorous, step-by-step methodology must be employed. This protocol is designed as a self-validating system; failure to meet the internal metrics (e.g., TMS linewidth) indicates a compromised sample or instrument state.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the target compound for 1 H NMR, or 50–70 mg for 13 C NMR.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Filtration (Critical): Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube. Causality: Particulate matter creates magnetic susceptibility gradients that ruin magnetic field homogeneity, leading to broad, unresolvable peaks.

Step 2: Instrument Tuning and Shimming
  • Insertion & Temperature: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow 5 minutes for thermal equilibration to 298 K to prevent convection currents.

  • Tuning & Matching: Perform automated or manual tuning and matching (wobble curve) for both the 1 H and 13 C channels. This ensures maximum power transfer to the probe, optimizing the Signal-to-Noise Ratio (SNR).

  • Shimming: Lock onto the deuterium frequency of CDCl 3​ . Adjust the Z1–Z5 room-temperature shims. Self-Validation Metric: The TMS peak at 0.00 ppm must have a linewidth at half-height ( w1/2​ ) of < 1.0 Hz . If it is broader, re-shim.

Step 3: Acquisition Parameters
  • 1 H NMR: Use a standard 30-degree pulse program (zg30). Set the relaxation delay (D1) to 1.5 seconds. Acquire 16 to 32 scans.

  • 13 C{ 1 H} NMR: Use a proton-decoupled pulse sequence (zgpg30 with WALTZ-16 decoupling). Set the relaxation delay (D1) to at least 2.0 seconds to allow the quaternary carbons (C=O, C-F) to fully relax. Acquire a minimum of 1024 scans to ensure the highly split C-F carbon doublets rise above the noise floor.

Step 4: Processing
  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) before Fourier Transformation to enhance SNR without sacrificing resolution.

  • Perform manual zero-order and first-order phase correction to ensure all peaks are perfectly absorptive.

  • Apply a polynomial baseline correction to ensure accurate integration of the 1 H signals.

References

  • Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.[Link]

  • Guo, S., Huang, L., & Lei, A. "Regioselective Arene and Heteroarene Functionalization: N-Alkenoxypyridinium Salts as Electrophilic Alkylating Agents for the Synthesis of α-Aryl/α-Heteroaryl Ketones." The Journal of Organic Chemistry. ACS Publications.[Link]

  • "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia.[Link]

  • "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Dove Medical Press.[Link]

Comparing the chemical reactivity of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone vs. Non-Fluorinated Analogs

Executive Summary & Mechanistic Causality

The substitution of a hydrogen atom with a fluorine atom on an aromatic scaffold is a cornerstone strategy in modern synthetic and medicinal chemistry. When comparing 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone (the fluorinated analog) to 2-phenyl-1-(6-methylpyridin-2-yl)ethanone (the non-fluorinated baseline), the reactivity divergence is driven by fluorine’s unique physicochemical properties.

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is remarkably similar to that of hydrogen (1.20 Å)[1]. This allows for isosteric replacement without introducing significant steric bulk. Mechanistically, the reactivity of the fluorinated analog is dictated by two competing electronic forces:

  • Inductive Effect (-I): The highly electronegative fluorine atom withdraws electron density through the sigma-bond framework. This effect propagates to the benzylic alpha-carbon, stabilizing the conjugate base (enolate) formed upon deprotonation and lowering the pKa of the alpha-protons[2].

  • Resonance Effect (+M): Fluorine can donate its lone pairs into the aromatic pi-system. However, in the ground state, the strong -I effect overrides the +M effect, resulting in a net deactivation of the aryl ring toward electrophilic aromatic substitution (EAS).

  • Bond Dissociation Energy (BDE): The C–F bond possesses an exceptionally high BDE (typically >109 kcal/mol), making it highly resistant to homolytic cleavage and effectively blocking cytochrome P450-mediated oxidation at the para position[3].

Reactivity Substrate Fluorinated Substrate AlphaC Alpha-Carbon (CH2) Increased Acidity (-I) Substrate->AlphaC ArRing Aryl Ring Deactivated EAS Substrate->ArRing Metabolism Para-Position CYP450 Blocked Substrate->Metabolism

Fig 1. Reactivity hotspots modulated by para-fluorine substitution on the bis-aryl ethanone scaffold.

Quantitative Reactivity Profiling

To objectively compare the performance of these two building blocks, we must evaluate their behavior across primary synthetic and biological reactivity vectors. The table below summarizes the comparative metrics.

Property2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone2-phenyl-1-(6-methylpyridin-2-yl)ethanoneMechanistic Causality
Alpha-Proton Acidity (pKa) ~16.8 (Estimated in DMSO)~17.5 (Estimated in DMSO)-I inductive effect of the para-F stabilizes the benzylic carbanion intermediate[4].
Relative Enolization Rate 1.4x1.0x (Baseline)Lower activation energy for deprotonation due to ground-state polarization.
EAS Reactivity (Ar2 Ring) Deactivated (Ortho only)Active (Ortho/Para)Fluorine's strong -I effect overrides its +M effect, deactivating the ring.
Metabolic Stability (HLM t1/2) >120 min~45 minHigh C-F bond dissociation energy (BDE) blocks CYP450 para-hydroxylation[3].

Experimental Validation: Self-Validating Alpha-Alkylation Protocol

To empirically prove the difference in alpha-carbon acidity and enolization kinetics, the following self-validating experimental workflow is employed.

Expertise & Causality in Design: The selection of Lithium diisopropylamide (LDA) as the base is critical. If a nucleophilic base like n-butyllithium were used, competitive addition to the electrophilic 6-methylpyridin-2-yl ring or direct 1,2-addition to the carbonyl would confound the enolization data. Operating at -78°C under argon suppresses thermodynamic equilibration, ensuring that the rate of deprotonation is solely a function of the alpha-proton's inherent acidity. To ensure the protocol is a self-validating system , an inert internal standard (1,3,5-trimethoxybenzene) is added prior to the reaction. This normalizes HPLC peak areas, guaranteeing that observed conversion differences are due to substrate reactivity, not volumetric errors during the cryogenic quench.

Step-by-Step Methodology
  • System Preparation: Flame-dry two parallel Schlenk flasks under vacuum and backfill with Argon. Add anhydrous THF (5.0 mL) and diisopropylamine (1.1 mmol) to each flask. Cool to -78°C using a dry ice/acetone bath.

  • Base Generation: Dropwise add n-BuLi (1.0 mmol, 2.5 M in hexanes) to each flask. Stir for 30 minutes at -78°C to quantitatively generate LDA.

  • Substrate & Standard Addition:

    • Flask A: Add a pre-cooled solution of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone (1.0 mmol) and 1,3,5-trimethoxybenzene (0.5 mmol, internal standard) in THF (2.0 mL).

    • Flask B: Add a pre-cooled solution of 2-phenyl-1-(6-methylpyridin-2-yl)ethanone (1.0 mmol) and 1,3,5-trimethoxybenzene (0.5 mmol) in THF (2.0 mL).

  • Kinetic Enolization: Stir both reactions precisely for 15 minutes at -78°C.

  • Electrophilic Quench: Rapidly inject benzyl bromide (1.2 mmol) into both flasks simultaneously. Maintain at -78°C for 1 hour.

  • Termination & Analysis: Quench both reactions with saturated aqueous NH4Cl (2.0 mL). Extract with EtOAc, concentrate, and analyze the crude mixtures via LC-MS/HPLC. Calculate the product-to-internal-standard ratio to determine the relative reaction rates.

Protocol Step1 1. Base Addition LDA, THF, -78°C Step2 2. Substrate Addition Equimolar F vs Non-F Step1->Step2 Step3 3. Electrophile Quench Benzyl Bromide Step2->Step3 Step4 4. Kinetic Analysis HPLC/LC-MS Quantitation Step3->Step4

Fig 2. Self-validating workflow for comparative kinetic analysis of alpha-alkylation.

References

  • The role of fluorine in medicinal chemistry | Journal of Enzyme Inhibition and Medicinal Chemistry | 1

  • Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives | Chemistry - A European Journal | 4

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters | 3

  • Importance of Fluorine in Benzazole Compounds | PubMed Central (PMC) | 2

Sources

Benchmarking the Biological Activity of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel pharmacophores to determine their viability against established industry standards. The compound 2-(4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone is a highly versatile synthon. Rather than acting as a standalone therapeutic, it serves as a critical intermediate for synthesizing rigid, nitrogen-rich heterocycles—specifically pyrazoles, pyrrolo-pyrazoles, and imidazo-imidazoles[1][2].

These derivatives are primarily benchmarked for their potent inhibitory activity against Transforming Growth Factor-β Type I Receptor (TGF-β RI / ALK5) and p38 Mitogen-Activated Protein Kinase (MAPK) [2][3]. In this guide, we will objectively compare the biological performance of two prominent classes of these derivatives against the gold-standard inhibitors SB431542 and SB203580.

Mechanistic Rationale & Structural Causality

To understand why these derivatives are effective, we must look at the causality of their structural design within the kinase ATP-binding pocket:

  • The 6-Methylpyridin-2-yl Motif: This group acts as the primary hinge-binding element. The nitrogen atom of the pyridine ring serves as a hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., His283 in ALK5 or Met109 in p38 MAPK). The adjacent methyl group provides a steric shield that restricts the rotation of the molecule, locking it into the bioactive conformation.

  • The 4-Fluorophenyl Motif: This moiety is directed into the hydrophobic pocket II (a highly conserved selectivity pocket adjacent to the ATP site). The fluorine atom enhances lipophilicity and forms multipolar interactions with the gatekeeper residue, significantly improving binding affinity while excluding off-target kinases that possess bulkier gatekeeper side chains.

When the ethanone backbone is cyclized into an imidazo[1,2-a]imidazole or a pyrrolo[1,2-b]pyrazole, the resulting planar core optimally spaces these two functional groups, yielding highly selective Type I (ATP-competitive) kinase inhibitors[2][3].

Signaling Pathway Visualization

The primary therapeutic application of these derivatives is the attenuation of fibrotic and oncogenic signaling driven by the TGF-β/SMAD pathway. The diagram below illustrates the precise intervention point of these inhibitors.

G Ligand TGF-β Ligand ReceptorII TGF-β RII Ligand->ReceptorII Binds ALK5 ALK5 (TGF-β RI) Kinase Domain ReceptorII->ALK5 Phosphorylates & Activates SMAD23 SMAD2 / SMAD3 ALK5->SMAD23 Phosphorylates Inhibitor Ethanone Derivatives (ALK5 Inhibitors) Inhibitor->ALK5 Blocks ATP Pocket SMAD4 SMAD4 (Co-SMAD) SMAD23->SMAD4 Complex Formation Transcription Gene Transcription (e.g., Fibrosis, EMT) SMAD4->Transcription Nuclear Translocation

TGF-β/SMAD signaling pathway highlighting ALK5 inhibition by ethanone-derived pharmacophores.

Quantitative Benchmarking & Target Landscape

To objectively evaluate these compounds, we benchmark them against two well-characterized reference inhibitors:

  • SB431542: A potent, selective ALK5 inhibitor (IC50 ~94 nM) widely used to block SMAD2/3 signaling in stem cell and fibrosis research[4].

  • SB203580: A highly selective p38 MAPK inhibitor (IC50 ~50 nM for p38α) utilized to study inflammatory responses[5].

We will compare these against two representative derivatives synthesized from the 2-(4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone intermediate:

  • Derivative A: 5-(4-Fluorophenyl)-6-(6-methylpyridin-2-yl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole (an ALK5-optimized inhibitor)[2].

  • Derivative B: 3-(4-Fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (a dual-target profile)[3].

Table 1: In Vitro Kinase Inhibition Profiling (IC50 Values)
CompoundTarget: ALK5 (TGF-β RI)Target: p38α MAPKPrimary Application / Phenotype
SB431542 (Standard)94 nM [4]>10,000 nM[4]Selective ALK5 inhibition; blocks EMT[6].
SB203580 (Standard)>10,000 nM50 nM [5]Selective p38 inhibition; blocks inflammation[5].
Derivative A (Imidazo-imidazole)< 50 nM [2]>5,000 nMHighly potent ALK5 inhibition; potential anti-fibrotic[2].
Derivative B (Pyrrolo-pyrazole)175 nM [3]20,000 nM [3]Moderate ALK5 inhibition; weak p38 off-target activity[3].

Scientist's Insight: Derivative A demonstrates superior potency against ALK5 compared to the industry standard SB431542, making it a highly attractive lead for fibrotic diseases. Derivative B shows a measurable but weak affinity for p38 MAPK, confirming that while the 4-fluorophenyl/6-methylpyridin-2-yl pharmacophore can bind the p38 pocket, cyclization into the imidazo[1,2-a]imidazole core (Derivative A) is required to achieve the necessary conformational restriction for sub-50 nM ALK5 selectivity.

Self-Validating Experimental Protocols

To generate the benchmarking data above, researchers must employ rigorous, self-validating assay systems. Below are the optimized protocols for evaluating these derivatives.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This cell-free assay measures the direct ATP-competitive binding of the derivatives to the recombinant ALK5 kinase domain.

Rationale: We utilize TR-FRET because it eliminates compound auto-fluorescence interference (a common issue with rigid heterocycles). The ATP concentration is strictly set to the apparent Km​ of ALK5 (~3 µM) to ensure the assay is highly sensitive to competitive inhibitors, allowing for accurate calculation of the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant GST-tagged ALK5 kinase domain and a biotinylated SMAD2 peptide substrate in the assay buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Derivative A, Derivative B, and SB431542 in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix to the compounds. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • ATP Addition: Initiate the kinase reaction by adding 5 µL of ATP (final concentration 3 µM, matching the Km​ ). Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho-SMAD2 antibody, and Streptavidin-APC.

  • Readout: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50 values.

Protocol 2: Cellular SMAD2 Phosphorylation Assay (In-Cell Western)

While cell-free assays prove target engagement, cellular assays validate membrane permeability and functional pathway inhibition.

Rationale: We use an In-Cell Western over traditional Western blotting to achieve high-throughput, quantitative, and reproducible data. The use of NaF and Na3VO4 in the fixation/permeabilization steps is critical; without these phosphatase inhibitors, the transient phosphorylation of SMAD2 will be rapidly lost, yielding false-negative potency data.

  • Cell Seeding: Seed A549 cells (human alveolar basal epithelial cells, highly responsive to TGF-β) at 15,000 cells/well in a 96-well plate. Incubate overnight.

  • Starvation: Wash cells and replace with serum-free DMEM for 12 hours to reduce basal SMAD2 phosphorylation.

  • Compound Treatment: Pre-treat cells with serial dilutions of the ethanone derivatives or SB431542 for 1 hour.

  • Stimulation: Add 5 ng/mL of recombinant human TGF-β1 to all wells (except unstimulated controls) for exactly 45 minutes to induce peak SMAD2 phosphorylation.

  • Fixation: Immediately aspirate media and fix cells with 4% paraformaldehyde for 20 minutes.

  • Permeabilization: Wash cells with PBS containing 0.1% Triton X-100, 10 mM NaF, and 1 mM Na3VO4 (critical for preserving phospho-epitopes).

  • Staining: Block with Odyssey Blocking Buffer, then incubate overnight with primary antibodies: Rabbit anti-phospho-SMAD2 (Ser465/467) and Mouse anti-total-SMAD2 (for normalization).

  • Detection: Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour. Scan the plate using a near-infrared imaging system to quantify the ratio of p-SMAD2 to total SMAD2.

Conclusion

The 2-(4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone pharmacophore is a highly effective building block for developing potent kinase inhibitors. When cyclized into an imidazo[1,2-a]imidazole core (Derivative A), it outperforms the industry standard SB431542 in ALK5 inhibition, offering a promising scaffold for anti-fibrotic drug development. Conversely, its pyrrolo-pyrazole derivatives (Derivative B) exhibit a broader, dual-target profile that includes weak p38 MAPK inhibition, which may be leveraged for complex inflammatory-fibrotic pathologies.

References

  • [3] BindingDB. BDBM50148669 3-(4-FLUOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-5,6-DIHYDRO-4H-PYRROLO[1,2-B]PYRAZOLE. Available at:[Link]

  • [1] ResearchGate. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL 3,4-DISUBSTITUTED PYRAZOLE DERIVATIVES. Available at:[Link]

  • [2] Google Patents. US10155763B2 - 2-pyridyl substituted imidazoles as ALK5 and/or ALK4 inhibitors. Available at:

Sources

Publish Comparison Guide: GC-MS Characterization of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone vs. Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone ( C14​H12​FNO , MW: 229.25 g/mol ) is a structurally complex ketone featuring both a halogenated aromatic ring and a substituted pyridine moiety. Compounds of this class are critical building blocks in the synthesis of kinase inhibitors, agrochemicals, and advanced functional materials.

Accurate structural characterization of this intermediate is paramount. While various analytical modalities exist, Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) remains the gold standard for volatile, thermally stable small molecules. The energetic 70 eV ionization process induces reproducible, structure-specific fragmentation—specifically α -cleavage adjacent to the carbonyl group—yielding diagnostic acylium and benzyl ions [1].

This guide objectively compares the performance of GC-MS against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a self-validating experimental protocol and mechanistic fragmentation data to empower analytical researchers.

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The inclusion of a solvent blank and a calibration tune ensures that any observed peaks are definitively derived from the analyte, not column bleed or contamination.

Step-by-Step Methodology
  • System Tuning & Calibration:

    • Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to calibrate the m/z axis and optimize lens voltages for the 50–350 m/z range.

  • Sample Preparation:

    • Dissolve the analyte in HPLC-grade Dichloromethane (DCM) to a final concentration of 1.0 mg/mL. Causality: DCM is highly volatile, ensuring rapid solvent peak elution before the analyte, preventing detector saturation.

  • Chromatographic Separation (GC):

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl/95% dimethylpolysiloxane stationary phase provides optimal polarizability to resolve aromatic and halogenated compounds without excessive retention times [3].

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 80°C for 2 min; ramp at 15°C/min to 280°C; final hold for 5 min.

    • Injection: 1 µL injection volume, Split ratio 10:1, Injector port at 250°C.

  • Mass Spectrometry (MS) Acquisition:

    • Ionization: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the universal standard for EI; it provides sufficient energy to consistently overcome the ionization potential of the molecule while generating a fragmentation pattern that can be cross-referenced against NIST libraries [2].

    • Source Temperature: 230°C; Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50 to 350.

Workflow N1 1. Sample Preparation (1 mg/mL in DCM) N2 2. Gas Chromatography (HP-5MS Column, He Carrier) N1->N2 N3 3. Electron Ionization (EI) (70 eV, 230°C Source) N2->N3 N4 4. Mass Analysis (Quadrupole, m/z 50-350) N3->N4 N5 5. Data Interpretation (Alpha-Cleavage Analysis) N4->N5

Caption: Step-by-step GC-MS analytical workflow for characterizing fluorinated pyridyl ketones.

Mechanistic Fragmentation Pathway (EI-MS)

Upon electron bombardment at 70 eV, 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone forms a radical molecular ion [M]+∙ at m/z 229 . Because the molecule is a ketone, the dominant fragmentation mechanism is α -cleavage —the homolytic breaking of the carbon-carbon bond adjacent to the carbonyl group [1, 2].

This cleavage is driven by the stability of the resulting acylium ions, which are resonance-stabilized by the carbonyl oxygen's lone pairs.

  • α -Cleavage Pathway A: Loss of the 4-fluorobenzyl radical yields the 6-methylpyridine acylium ion at m/z 120 .

  • α -Cleavage Pathway B: Loss of the 6-methylpyridin-2-yl radical yields the 4-fluorophenylacetyl cation at m/z 137 . This ion is highly unstable and rapidly extrudes carbon monoxide (CO, 28 Da) to form the highly stable 4-fluorobenzyl cation at m/z 109 .

Fragmentation M Molecular Ion [M]⁺• m/z 229 F1 6-Methylpyridine Acylium Ion m/z 120 M->F1 Alpha-Cleavage 1 (- 4-fluorobenzyl radical) F2 4-Fluorophenylacetyl Cation m/z 137 M->F2 Alpha-Cleavage 2 (- 6-methylpyridin-2-yl radical) F3 4-Fluorobenzyl Cation m/z 109 F2->F3 - CO (28 Da)

Caption: EI-MS fragmentation pathway driven by α-cleavage and CO extrusion.

Expected GC-MS Fragment Data Summary
m/z ValueIon Type / StructureFormation MechanismExpected Relative Abundance
229 [M]+∙ (Molecular Ion)Direct electron ionizationLow to Moderate (10-20%)
137 [4-F-C6​H4​-CH2​-C=O]+ α -cleavage (loss of pyridyl radical)Low (< 10%)
120 [6-methylpyridin-2-yl-C=O]+ α -cleavage (loss of benzyl radical)High (Base Peak candidate)
109 [4-F-C6​H4​-CH2​]+ α -cleavage followed by CO lossHigh (Base Peak candidate)

Performance Comparison: GC-MS vs. Alternative Modalities

To objectively evaluate the utility of GC-MS for this specific compound, we must compare it against LC-MS/MS (Electrospray Ionization) and NMR Spectroscopy . No single technique provides a complete picture; rather, they offer orthogonal data.

Modality Comparison Table
FeatureGC-MS (EI)LC-MS/MS (ESI)NMR ( 1 H / 13 C)
Primary Output Highly reproducible fragmentation fingerprint.Soft ionization [M+H]+ (m/z 230); trace quantification.Definitive atomic connectivity and 3D spatial arrangement.
Isomer Differentiation Poor. Cannot easily distinguish 2-fluoro vs. 4-fluorophenyl isomers.Poor. Isomers often yield identical MS/MS spectra.Excellent. Coupling constants ( J ) easily distinguish F-positioning.
Matrix Tolerance Moderate. Requires volatile, non-aqueous matrices.High. Excellent for biological or aqueous matrices.Low. Requires high purity and deuterated solvents.
Limit of Detection ~1-10 ng/mL~1-10 pg/mL (Highly sensitive)~1-5 µg/mL (Relatively insensitive)
Best Use Case Rapid purity checks, library matching, and confirming functional groups.Pharmacokinetic studies and trace impurity quantification.Absolute structural elucidation of novel synthesized batches.
Analytical Verdict

GC-MS is the superior choice for rapid, cost-effective confirmation of the compound's basic structural motifs (verifying the presence of the fluorobenzyl and methylpyridyl groups via their distinct m/z 109 and 120 fragments). However, if the synthesis process risks generating positional isomers (e.g., 3-fluorophenyl instead of 4-fluorophenyl), NMR is strictly required, as the EI mass spectra of these isomers will be virtually indistinguishable. LC-MS/MS should be reserved for downstream applications, such as quantifying the compound in biological fluids during drug development.

References

  • Chemistry LibreTexts. "12.3: Mass Spectrometry of Some Common Functional Groups." LibreTexts Organic Chemistry. Available at:[Link][1]

  • Sparkman, O. D., Jones, P. R., & Curtis, M. "Anatomy of an Ion's Fragmentation After Electron Ionization, Part I." Spectroscopy Online, 2026. Available at:[Link][2]

  • ACS Catalysis. "Catalytic Decarbonylation of Unstrained Diaryl Ketone Moieties to 2,2′-Bipyridyls Enabled by Pd Ensembles with Cu Lewis Acid Sites." American Chemical Society, 2025. Available at:[Link][3]

Sources

Safety Operating Guide

2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the lifecycle management and safety protocols of complex pharmaceutical intermediates. 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone presents a unique triad of chemical disposal challenges due to its specific functional groups: a highly stable fluorinated aromatic ring, a reactive ketone linkage, and a toxic, nitrogenous pyridine derivative.

Standard disposal templates are insufficient for this molecule. To ensure absolute laboratory safety and environmental compliance, we must understand the mechanistic why behind each operational choice. The following guide provides a self-validating, causality-driven protocol for the safe handling, spill containment, and terminal disposal of this compound.

Chemical Profile & Hazard Stratification

To design an effective disposal strategy, we must first deconstruct the molecule into its reactive components. The table below summarizes the quantitative and qualitative data dictating our operational parameters.

Table 1: Physicochemical & Hazard Profile

Structural ComponentChemical CharacteristicHazard & Disposal Implication
4-Fluorophenyl Group High C-F bond dissociation energy (~485 kJ/mol)Environmental persistence; requires >1100°C for complete destruction to prevent toxic byproduct formation[1].
6-Methylpyridine Ring Weakly basic nitrogen heterocycleAggressive dermal penetrant; combustion generates toxic nitrogen oxides (NOx) requiring exhaust scrubbing[2],[3].
Ethanone (Ketone) Core Electrophilic carbonyl centerFlammability risk; reactive with strong oxidizers, necessitating strict waste stream segregation[4].
Overall Classification Halogenated Organic WasteMust be isolated from non-halogenated streams to prevent catastrophic damage to standard incinerators[5].

Mechanistic Toxicology & PPE Selection

Standard laboratory personal protective equipment (PPE) is often inadequate for complex heterocyclic compounds. The 6-methylpyridine moiety acts as an aggressive solvent and skin penetrant, capable of carrying the lipophilic fluorinated aromatic system rapidly through standard nitrile gloves[2].

Causality-Driven Handling Protocol:

  • Dermal Protection: Utilize laminate (e.g., Silver Shield) or heavy-duty butyl rubber gloves. If tactile dexterity is required for delicate synthesis work, double-glove with a disposable nitrile glove over a laminate inner layer.

  • Inhalation Prevention: All handling, weighing, and transfer operations must occur within a Class II Type B2 biological safety cabinet or a fully ducted chemical fume hood. The ketone linkage can volatilize, and the inhalation of pyridine derivatives is directly linked to hepatic (liver) and central nervous system toxicity[2],[4].

Step-by-Step Spill Containment & Neutralization Workflow

In the event of a spill, the primary operational directive is to prevent the compound from entering the municipal water supply. Fluorinated pyridines are not effectively degraded by standard biological wastewater treatment facilities and will persist in the environment[3],[1].

Emergency Protocol:

  • Evacuate & Ventilate: Immediately clear non-essential personnel. Maximize fume hood flow or room ventilation to disperse volatile ketone/pyridine vapors[5].

  • Don Advanced PPE: Equip butyl rubber gloves, splash goggles, and a half-mask respirator with organic vapor cartridges.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth, dry sand, or vermiculite[5]. Do not use paper towels, as the ketone core may react with organic combustibles.

  • Collection: Use non-sparking tools to sweep the absorbed material into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Labeling: Immediately affix a hazardous waste label detailing the exact chemical name and its classification as a "Halogenated/Nitrogenous Organic Waste"[5].

SpillResponse Start Spill Detected: Isolate Area Evac 1. Evacuate & Ventilate (Max Fume Hood Flow) Start->Evac PPE 2. Don Advanced PPE (Butyl Rubber, Respirator) Evac->PPE Contain 3. Contain Spill (Inert Absorbent / Vermiculite) PPE->Contain Collect 4. Collect in Sealable HDPE Container Contain->Collect Label 5. Label as Halogenated Nitrogenous Waste Collect->Label Dispose 6. Transfer to EHS for Incineration Label->Dispose

Workflow for the containment and collection of fluorinated pyridine spills.

Waste Segregation & Storage Methodologies

Improper segregation of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone can lead to facility damage or illegal environmental release.

Segregation Protocol:

  • Strict Halogenated Isolation: The waste must be exclusively routed to the Halogenated Organic Waste stream[5]. Mixing this compound with non-halogenated solvents dilutes the fluorine concentration, often causing the waste to be mistakenly sent to standard municipal incinerators that lack the necessary acid-gas scrubbers.

  • Chemical Incompatibility: Never mix this waste with strong acids or oxidizers. The weakly basic pyridine nitrogen can undergo exothermic salt formation, while the ketone core is susceptible to violent oxidation[4].

  • Containerization: Store waste in secondary containment using HDPE or amber glass carboys. Ensure containers are tightly sealed to prevent fugitive emissions[5].

Environmental Fate & High-Temperature Incineration

Why is specialized incineration the only acceptable disposal method? The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration (<800°C) is highly dangerous; incomplete combustion of fluorinated aromatics can synthesize highly toxic, bioaccumulative fluorinated dioxins and furans[1].

The Destruction Mechanism:

  • Thermal Cleavage: The waste must be processed in a specialized rotary kiln or liquid injection incinerator operating at >1100°C with a residence time exceeding 2 seconds. This extreme environment is required to ensure complete thermal cleavage of both the C-F and C-N bonds[3],[1].

  • Alkaline Scrubbing (Fluorine Mitigation): Combustion of the fluorophenyl group releases corrosive Hydrogen Fluoride (HF) gas. The facility must utilize an alkaline wet scrubber (e.g., calcium hydroxide) to neutralize the HF, precipitating the fluorine out as benign, insoluble calcium fluoride (CaF2)[1].

  • De-NOx Processing (Nitrogen Mitigation): Oxidation of the pyridine ring generates nitrogen oxides (NOx). A Selective Catalytic Reduction (SCR) unit is required to reduce these NOx gases into harmless atmospheric nitrogen (N2) before exhaust release[3].

IncinerationPathway Waste Waste Stream: Fluorinated Pyridine Ketone Incinerator High-Temp Incineration (>1100°C, >2s Residence) Waste->Incinerator Thermal Cleavage Gases Raw Combustion Gases (CO2, H2O, HF, NOx) Incinerator->Gases Oxidation Scrubber1 Alkaline Wet Scrubber (Neutralizes HF to CaF2) Gases->Scrubber1 Acid Gas Removal Scrubber2 Selective Catalytic Reduction (Reduces NOx to N2) Scrubber1->Scrubber2 De-NOx Process Exhaust Clean Atmospheric Exhaust (CO2, H2O, N2) Scrubber2->Exhaust Safe Release

High-temperature incineration and exhaust scrubbing mechanisms for halogenated pyridines.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine: Health Effects and Environmental Fate." Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). (2024). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.